Product packaging for Amidepsine A(Cat. No.:)

Amidepsine A

Cat. No.: B103911
M. Wt: 567.5 g/mol
InChI Key: XQGKRCPZJSNFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

a diacylglycerol acyltransferase inhibitor;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29NO11 B103911 Amidepsine A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO11/c1-13-8-18(10-20(31)23(13)26(33)30-16(4)27(34)35)40-28(36)24-14(2)9-19(11-21(24)32)41-29(37)25-15(3)7-17(38-5)12-22(25)39-6/h7-12,16,31-32H,1-6H3,(H,30,33)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGKRCPZJSNFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Amidepsine A: A Technical Guide to its Discovery and Isolation from Humicola sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Amidepsine A, a notable secondary metabolite produced by the filamentous fungus Humicola sp. The following sections detail the experimental methodologies, quantitative data, and logical workflows involved in bringing this compound to light, offering valuable insights for natural product researchers and those in the field of drug discovery and development.

Discovery of a Novel Diacylglycerol Acyltransferase Inhibitor

This compound was first identified as part of a screening program aimed at discovering novel inhibitors of diacylglycerol acyltransferase (DGAT). A soil isolate, designated Humicola sp. FO-2942, was found to produce a series of active compounds. Among these, this compound, B, and C were isolated and characterized as potent inhibitors of this key enzyme involved in triacylglycerol synthesis.[1] The inhibition of DGAT is a promising therapeutic strategy for conditions such as obesity, fatty liver, and hypertriglyceridemia.[2]

Quantitative Biological Activity

The primary biological activity of this compound and its congeners is the inhibition of diacylglycerol acyltransferase. The following table summarizes the reported inhibitory concentrations (IC50) against DGAT from rat liver microsomes.

CompoundIC50 (µM) for DGAT Inhibition
This compound10.2 - 51.6
Amidepsine B10.2 - 51.6
Amidepsine C10.2 - 51.6
Amidepsine J (non-glycosylated)40 (against human DGAT1 and DGAT2)
Amidepsines F-I (glycosylated)Very weak inhibition

Data sourced from Tomoda et al., 1995 and Inokoshi et al., 2010.[1][3]

In addition to enzymatic inhibition, amidepsines were shown to specifically inhibit the formation of triacylglycerol in intact Raji cells, confirming their activity in a cellular context.[1]

Experimental Protocols

The following sections provide a detailed methodology for the fermentation of Humicola sp. FO-2942 and the subsequent isolation and purification of this compound.

Fermentation of Humicola sp. FO-2942

The production of this compound is achieved through submerged fermentation of Humicola sp. FO-2942.

  • Producing Organism: Humicola sp. FO-2942, a soil isolate.[1]

  • Fermentation Medium: Potato dextrose broth is a commonly used medium for the cultivation of fungal species for secondary metabolite production.[4]

  • Culture Conditions: The fungus is cultured under conditions that promote the production of secondary metabolites. While the specific parameters for this compound production are detailed in the primary literature, general methods for fungal fermentation involve incubation at a controlled temperature (e.g., 28°C) with shaking (e.g., 150 rpm) for a period of several days to weeks.[5] Static fermentation has also been shown to produce different congeners of amidepsines.[3]

Extraction and Initial Purification

Following fermentation, the bioactive metabolites are extracted from the culture broth and mycelium.

  • Solvent Extraction: The fermentation broth is subjected to solvent extraction.[1] Commonly used solvents for extracting fungal metabolites include ethyl acetate, methanol, and dichloromethane.[5][6]

  • Concentration: The organic solvent extract is concentrated under reduced pressure to yield a crude extract containing a mixture of secondary metabolites.

Chromatographic Purification of this compound

A multi-step chromatographic process is employed to isolate this compound from the crude extract.

  • Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography.[1] This technique separates compounds based on their polarity.

  • ODS Column Chromatography: Fractions containing the active compounds are further purified by reverse-phase chromatography on an octadecylsilanized (ODS) silica gel column.[1]

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by high-performance liquid chromatography (HPLC).[1][3]

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from the fermentation broth of Humicola sp. FO-2942.

AmidepsineA_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation Fermentation of Humicola sp. FO-2942 SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->SolventExtraction Culture Broth SilicaGel Silica Gel Column Chromatography SolventExtraction->SilicaGel Crude Extract ODS ODS Column Chromatography SilicaGel->ODS Active Fractions HPLC High-Performance Liquid Chromatography (HPLC) ODS->HPLC Partially Purified Fractions PureAmidepsineA Pure this compound HPLC->PureAmidepsineA

Caption: Workflow for the isolation and purification of this compound.

Structure Elucidation

The definitive chemical structure of this compound was determined through a combination of spectroscopic techniques. While the initial publication focuses on the isolation and biological properties[1], a subsequent paper details the structural elucidation.[2] The primary methods used for determining the structure of novel natural products include:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H and 13C NMR, to establish the carbon-hydrogen framework and the connectivity of atoms.[5][6]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.

For complex molecules, advanced 2D-NMR techniques (such as COSY, HMQC, and HMBC) are often employed to piece together the complete structure.

This technical guide provides a foundational understanding of the discovery and isolation of this compound. The methodologies described are representative of standard practices in the field of natural product chemistry and can serve as a valuable reference for researchers engaged in similar endeavors. The potent and specific inhibitory activity of this compound on DGAT underscores the importance of continued exploration of fungal secondary metabolites as a source of novel therapeutic agents.

References

An In-depth Technical Guide to the Secondary Metabolites of Humicola sp. FO-2942

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the secondary metabolites produced by the fungal strain Humicola sp. FO-2942. This strain is a known producer of a variety of bioactive compounds, most notably the amidepsine and monorden classes of molecules. This document summarizes the quantitative data on their biological activities, details the experimental protocols for their production, isolation, and characterization, and visualizes key biological pathways and experimental workflows.

Core Data Presentation

The secondary metabolites isolated from Humicola sp. FO-2942 have been primarily characterized as inhibitors of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. The following tables summarize the known compounds and their reported biological activities.

Table 1: Amidepsine Series - Biological Activity

CompoundIC50 (µM) vs. Rat Liver DGATIC50 (µM) vs. Triacylglycerol Formation in Raji Cells
Amidepsine A10.215.5
Amidepsine B19.23.35
Amidepsine C51.617.2
Amidepsine D17.52.82
Amidepsine J40 (vs. hDGAT1 & hDGAT2)Not Reported
Data sourced from Tomoda et al., 1995 and Inokoshi et al., 2010.[1][2]

Table 2: Monorden Series - Biological Activity

CompoundBiological Activity
Monorden A (radicicol)Cell cycle arrest at G1 and G2/M phases in Jurkat cells; Antifungal activity against Aspergillus niger
Monorden BCell cycle arrest at G1 and G2/M phases in Jurkat cells
Monorden CCell cycle arrest at G1 and G2/M phases in Jurkat cells
Monorden DCell cycle arrest at G1 and G2/M phases in Jurkat cells
Monorden ECell cycle arrest at G1 and G2/M phases in Jurkat cells; Antifungal activity against Aspergillus niger
Data sourced from Arai et al., 2003.[3]

Experimental Protocols

Fermentation of Humicola sp. FO-2942

a) Shaken Culture for Amidepsines A, B, and C, and Monordens:

  • Producing Organism: Humicola sp. FO-2942.

  • Seed Culture: A loopful of the mycelial agar piece of the producing strain is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium. The seed medium consists of 2% glucose, 0.5% peptone, 0.5% yeast extract, 0.5% KH2PO4, and 0.5% MgSO4·7H2O (pH 6.0). The seed culture is incubated at 27°C for 3 days on a rotary shaker.

  • Production Culture: The seed culture (2 ml) is transferred into a 500-ml Erlenmeyer flask containing 100 ml of production medium. The production medium consists of 2% soluble starch, 0.5% Pharmamedia, 0.2% yeast extract, 0.1% KH2PO4, and 0.05% MgSO4·7H2O (pH 6.0). The fermentation is carried out at 27°C for 7 days on a rotary shaker.[1]

b) Static Culture for Amidepsines F-K:

  • Seed Culture: Same as for shaken culture.

  • Production Culture: The seed culture (2 ml) is transferred into a 500-ml Erlenmeyer flask containing 100 ml of production medium (same composition as for shaken culture). The fermentation is carried out at 27°C for 14 days under static conditions.[4]

Isolation of Secondary Metabolites

The following is a general workflow for the isolation of amidepsines and monordens from the fermentation broth.

G Fermentation_Broth Fermentation Broth (10 L) Solvent_Extraction Solvent Extraction (Ethyl Acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography (CHCl3-MeOH gradient) Crude_Extract->Silica_Gel Fraction_A Active Fractions Silica_Gel->Fraction_A ODS_Column ODS Column Chromatography (CH3CN-H2O gradient) Fraction_A->ODS_Column Fraction_B Further Fractionation ODS_Column->Fraction_B HPLC Preparative HPLC (ODS, CH3CN-H2O) Fraction_B->HPLC Amidepsines Amidepsines A, B, C HPLC->Amidepsines Monordens Monordens C, D, E HPLC->Monordens

Caption: General workflow for the isolation of secondary metabolites.

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

This protocol is based on the method described by Tomoda et al. (1995).[1]

  • Enzyme Source: Microsomes prepared from rat liver.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2 and 1 mg/ml bovine serum albumin.

  • Substrates:

    • 1,2-Dioleoyl-sn-glycerol (100 µM)

    • [1-14C]Oleoyl-CoA (10 µM, 0.05 µCi)

  • Procedure:

    • The reaction mixture (total volume of 200 µl) contains the assay buffer, enzyme source (microsomes), and the test compound (dissolved in DMSO).

    • The reaction is initiated by the addition of the substrates.

    • The mixture is incubated at 37°C for 10 minutes.

    • The reaction is terminated by the addition of 3 ml of chloroform-methanol (1:2, v/v).

    • Lipids are extracted according to the Bligh and Dyer method.

    • The extracted lipids are separated by thin-layer chromatography (TLC) on a silica gel plate using a solvent system of petroleum ether-diethyl ether-acetic acid (80:20:1, v/v/v).

    • The radioactivity of the triacylglycerol spot is measured using a bioimaging analyzer.

    • The IC50 value is determined as the concentration of the compound that inhibits 50% of the DGAT activity.

Triacylglycerol Formation Assay in Raji Cells

This protocol is based on the method described by Tomoda et al. (1995).[1]

  • Cell Line: Raji cells (human Burkitt's lymphoma cell line).

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Procedure:

    • Raji cells are seeded in a 24-well plate at a density of 5 x 10^5 cells/ml and cultured for 24 hours.

    • The cells are then incubated with fresh medium containing the test compound and [1-14C]oleic acid (0.5 µCi/ml) for 6 hours.

    • After incubation, the cells are washed with phosphate-buffered saline (PBS) and harvested.

    • Total lipids are extracted from the cells.

    • The extracted lipids are separated by TLC, and the radioactivity of the triacylglycerol is quantified as described in the DGAT inhibition assay.

    • The IC50 value is determined as the concentration of the compound that inhibits 50% of the triacylglycerol formation in the cells.

Signaling Pathway and Experimental Workflows

Diacylglycerol Acyltransferase (DGAT) Pathway and Inhibition by Amidepsines

The primary mechanism of action for the amidepsine class of secondary metabolites is the inhibition of diacylglycerol acyltransferase (DGAT). This enzyme plays a crucial role in the final step of triglyceride synthesis.

DAG Diacylglycerol (DAG) DGAT Diacylglycerol Acyltransferase (DGAT) DAG->DGAT Acyl_CoA Acyl-CoA Acyl_CoA->DGAT TAG Triacylglycerol (TAG) DGAT->TAG Catalyzes Amidepsines Amidepsines Amidepsines->DGAT Inhibits

Caption: Inhibition of the DGAT pathway by amidepsines.

Workflow for Bioactivity Screening

The discovery of bioactive secondary metabolites from Humicola sp. FO-2942 typically follows a bioassay-guided fractionation approach.

Start Start: Fermentation of Humicola sp. FO-2942 Extraction Crude Extract Preparation Start->Extraction Screening Primary Bioassay (e.g., DGAT Inhibition) Extraction->Screening Fractionation Chromatographic Fractionation Screening->Fractionation Active Inactive Inactive Screening->Inactive Inactive Active_Fraction Bioassay of Fractions Identify Active Fractions Fractionation->Active_Fraction Active_Fraction->Fractionation Re-fractionate Purification Purification of Active Compounds (HPLC) Active_Fraction->Purification Active Structure Structure Elucidation (NMR, MS) Purification->Structure End Bioactive Secondary Metabolite Identified Structure->End

References

An In-depth Technical Guide on the Biological Activity of Amidepsine A

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Amidepsine A is a naturally occurring fungal metabolite isolated from Humicola sp. FO-2942 that has been identified as a potent inhibitor of the enzyme diacylglycerol acyltransferase (DGAT).[1][2] DGAT catalyzes the terminal and committed step in the biosynthesis of triacylglycerols (triglycerides), making it a significant target for the study and potential treatment of metabolic diseases such as obesity, fatty liver disease, and hypertriglyceridemia.[3][4] This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for assessing its activity.

Core Biological Activity and Mechanism of Action

The primary biological function of this compound is the inhibition of diacylglycerol acyltransferase (DGAT).[1] DGAT is a crucial enzyme in lipid metabolism, responsible for catalyzing the final reaction in the acyl-CoA-dependent biosynthesis of triacylglycerol (TAG).[5][6] This reaction involves the esterification of a fatty acyl-CoA molecule with the free hydroxyl group of 1,2-diacylglycerol (DAG) to form TAG.[5] The newly synthesized TAGs are subsequently stored in cytosolic lipid droplets.[7]

There are two major isoforms of this enzyme, DGAT1 and DGAT2, which share no sequence homology but both perform the same catalytic function.[5][8] By inhibiting DGAT, this compound directly prevents the formation of triacylglycerols.[1][9] This blockade can lead to significant downstream effects on cellular energy homeostasis, lipid droplet formation, and overall lipid metabolism.[3] The inhibition of TAG synthesis by compounds like this compound is a key area of research for understanding metabolic regulation and developing therapeutics for conditions linked to excessive lipid accumulation.[3][4]

Signaling and Biosynthetic Pathways

This compound acts on the final step of the de novo triacylglycerol synthesis pathway, often referred to as the sn-glycerol-3-phosphate or Kennedy pathway.[7][8] This pathway is the primary route for synthesizing TAGs from glycerol and fatty acids. The inhibition point is critical as it directly controls the flux of diacylglycerol towards storage as triacylglycerol.

DGAT_Pathway Triacylglycerol Biosynthesis Pathway and this compound Inhibition Point cluster_acyl G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid LPA->PA AGPAT DAG 1,2-Diacylglycerol PA->DAG DGAT DGAT1 / DGAT2 DAG->DGAT TAG Triacylglycerol (Stored in Lipid Droplets) AmidepsineA This compound AmidepsineA->DGAT DGAT->TAG invis1 invis2 AcylCoA1 Acyl-CoA AcylCoA1->LPA AcylCoA2 Acyl-CoA AcylCoA2->PA AcylCoA3 Acyl-CoA AcylCoA3->DGAT

Caption: Triacylglycerol synthesis pathway showing inhibition of DGAT by this compound.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound and its related compounds, Amidepsine B and C, has been quantified through various assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

CompoundTarget/SystemIC₅₀ Value (µM)Source
This compound DGAT (rat liver microsomes)10.2[1][10]
This compound Triacylglycerol formation (Raji cells)15.5[9][10]
Amidepsine B DGAT (rat liver microsomes)10.2 - 51.6[1]
Amidepsine C DGAT (rat liver microsomes)10.2 - 51.6[1]
The specific IC₅₀ values for Amidepsine B and C fall within this reported range for the amidepsine series.

Experimental Protocols & Workflows

The assessment of DGAT inhibition by this compound can be performed using both cell-free and cell-based assays. These protocols provide a framework for quantifying the compound's effect on enzyme activity and cellular lipid synthesis.

This assay directly measures the enzymatic activity of DGAT in a controlled, in vitro environment using isolated microsomes as the enzyme source.[11]

Methodology:

  • Enzyme Source Preparation: Isolate microsomes from a relevant source, such as human intestinal tissue or rat liver, which are rich in DGAT enzymes.[1][11] Dilute the microsomes to a working concentration (e.g., 25 µg/mL) in a buffer containing Tris-HCl, MgCl₂, and BSA.[11]

  • Substrate Preparation:

    • Prepare a solution of 1,2-diacylglycerol (e.g., 600 µM dioleoyl glycerol) dissolved in DMSO and diluted in buffer.[11]

    • Prepare a solution of a fatty acyl-CoA (e.g., 150 µM palmitoleoyl CoA).[11] For radiolabeling, [¹⁴C]oleoyl-CoA can be used.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO/EtOH).[]

  • Reaction Mixture: In a microtube, combine the diacylglycerol solution, the acyl-CoA solution, and the desired concentration of this compound or vehicle control.

  • Initiation and Incubation: Initiate the enzymatic reaction by adding the diluted microsome preparation to the reaction mixture. Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[11]

  • Lipid Extraction and Analysis: Stop the reaction and extract the total lipids using a suitable solvent system (e.g., chloroform/methanol).

  • Quantification: Separate the lipid classes using thin-layer chromatography (TLC). Quantify the amount of newly synthesized triacylglycerol, typically by measuring the radioactivity of the corresponding TLC spot if a radiolabeled substrate was used.[13] Calculate the percent inhibition relative to the vehicle control to determine the IC₅₀ value.

CellFree_Workflow Workflow for Cell-Free DGAT Inhibition Assay prep 1. Prepare Reagents (Microsomes, Substrates, This compound) mix 2. Combine Substrates and Inhibitor in Tube prep->mix start 3. Initiate Reaction with Microsomes mix->start incubate 4. Incubate at 37°C (e.g., 60 min) start->incubate extract 5. Stop Reaction & Extract Lipids incubate->extract analyze 6. Separate Lipids via TLC extract->analyze quantify 7. Quantify TAG Formation & Calculate IC50 analyze->quantify

Caption: Workflow diagram for a cell-free DGAT inhibition assay.

This assay measures the effect of this compound on triacylglycerol synthesis within intact cells, providing insights into its cellular permeability and activity in a more complex biological context.[13]

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells overexpressing hDGAT1, or Raji cells) in appropriate growth media until they reach the desired confluency.[9][13]

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified duration.

  • Stimulation and Labeling:

    • Add a fatty acid substrate (e.g., 0.3 mM oleic acid complexed with BSA) to the media to stimulate triacylglycerol synthesis.[11]

    • Simultaneously, add a radiolabeled precursor, such as [¹⁴C]-glycerol or [¹⁴C]oleic acid, to the culture medium to allow for the labeling of newly synthesized lipids.[11][13]

  • Incubation: Incubate the cells for a period sufficient to allow for lipid synthesis and labeling (e.g., 4 hours).[13]

  • Cell Lysis and Lipid Extraction: Wash the cells to remove excess radiolabel, then lyse the cells. Extract the total cellular lipids using an appropriate solvent mixture.[13]

  • Analysis and Quantification: Separate the extracted lipids by thin-layer chromatography (TLC). Visualize and quantify the radiolabeled triacylglycerol band using phosphorimaging or a similar technique.[13] Calculate the percent inhibition of triacylglycerol synthesis compared to the vehicle-treated cells to determine the cellular IC₅₀.

CellBased_Workflow Workflow for Cell-Based TAG Formation Assay culture 1. Culture Cells (e.g., HEK293, Raji) treat 2. Treat Cells with This compound culture->treat label_stim 3. Add Radiolabel Precursor & Oleic Acid treat->label_stim incubate 4. Incubate (e.g., 4 hours) label_stim->incubate extract 5. Lyse Cells & Extract Total Lipids incubate->extract analyze 6. Separate Lipids via TLC extract->analyze quantify 7. Quantify Labeled TAG & Calculate IC50 analyze->quantify

Caption: Workflow diagram for a cell-based triacylglycerol synthesis assay.

Conclusion

This compound is a specific and potent inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in lipid metabolism. Its ability to block the final step of triacylglycerol synthesis has been demonstrated in both enzymatic and cellular assays. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists in the fields of biochemistry, metabolic disease, and drug development. This compound represents an important chemical tool for investigating the complex regulatory networks that control lipid synthesis and storage, and for exploring DGAT inhibition as a therapeutic strategy.

References

Amidepsine A: A Technical Guide to its Mechanism of Action as a Diacylglycerol Acyltransferase (DGAT) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidepsine A, a metabolite isolated from the fungus Humicola sp. FO-2942, has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in the terminal step of triglyceride synthesis. This document provides a comprehensive technical overview of the mechanism of action of this compound as a DGAT inhibitor, consolidating available quantitative data, detailing experimental methodologies, and visualizing the pertinent biochemical pathways. This guide is intended to serve as a resource for researchers and professionals in the fields of metabolic disease, enzymology, and drug development.

Introduction to Diacylglycerol Acyltransferase (DGAT)

Diacylglycerol acyltransferase (DGAT) is a crucial enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides. It facilitates the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA, forming triacylglycerol (TAG). In mammals, two isoforms of DGAT, DGAT1 and DGAT2, have been identified. Both enzymes are located in the endoplasmic reticulum and play significant roles in lipid metabolism, though they exhibit differences in tissue distribution and substrate specificity. Given their central role in triglyceride synthesis, DGAT enzymes have emerged as attractive therapeutic targets for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Quantitative Inhibitory Activity of this compound

This compound has demonstrated inhibitory effects on DGAT activity in both enzymatic and cell-based assays. The following table summarizes the key quantitative data reported for this compound's inhibitory potency.

Parameter Value Assay System Reference
IC5010.2 µMRat Liver MicrosomesTomoda et al., 1995
IC5015.5 µMRaji Cells (Triacylglycerol Formation)Tomoda et al., 1995

Table 1: Inhibitory Potency of this compound against DGAT

Mechanism of Action

The precise kinetic mechanism of DGAT inhibition by this compound has not been extensively detailed in publicly available literature. However, based on the general understanding of DGAT inhibitors, this compound likely interferes with the binding of one or both of the enzyme's substrates: diacylglycerol and acyl-CoA. Further kinetic studies are required to elucidate whether the inhibition is competitive, non-competitive, or uncompetitive with respect to these substrates.

The following diagram illustrates the central role of DGAT in triglyceride synthesis and the inhibitory action of this compound.

DGAT_Inhibition cluster_0 Endoplasmic Reticulum Lumen Diacylglycerol Diacylglycerol DGAT_Enzyme DGAT Enzyme Diacylglycerol->DGAT_Enzyme Binds Acyl-CoA Acyl-CoA Acyl-CoA->DGAT_Enzyme Binds Triacylglycerol Triacylglycerol DGAT_Enzyme->Triacylglycerol Catalyzes Amidepsine_A This compound Amidepsine_A->DGAT_Enzyme Inhibits

Figure 1: Inhibition of DGAT by this compound.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that established this compound as a DGAT inhibitor.

DGAT Activity Assay using Rat Liver Microsomes

This in vitro assay measures the direct inhibitory effect of this compound on DGAT enzyme activity.

Protocol:

  • Preparation of Rat Liver Microsomes:

    • Homogenize fresh rat liver in a suitable buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet nuclei and mitochondria.

    • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Enzyme Reaction:

    • The reaction mixture typically contains:

      • Rat liver microsomes (as the enzyme source).

      • Diacylglycerol (substrate).

      • [14C]Oleoyl-CoA (radiolabeled substrate).

      • Buffer (e.g., potassium phosphate buffer, pH 7.4) containing MgCl2.

      • Varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a mixture of chloroform and methanol.

    • Extract the lipids from the aqueous phase.

    • Separate the lipid classes using thin-layer chromatography (TLC).

    • Visualize and quantify the radiolabeled triacylglycerol product using autoradiography or a phosphorimager.

  • Data Analysis:

    • Calculate the percentage of DGAT inhibition at each this compound concentration relative to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

DGAT_Assay_Workflow cluster_0 Experimental Workflow Start Start Prepare_Microsomes Prepare Rat Liver Microsomes Start->Prepare_Microsomes Set_Up_Reaction Set Up Enzyme Reaction (Microsomes, Substrates, this compound) Prepare_Microsomes->Set_Up_Reaction Incubate Incubate at 37°C Set_Up_Reaction->Incubate Stop_Reaction Stop Reaction & Extract Lipids Incubate->Stop_Reaction TLC_Separation Separate Lipids by TLC Stop_Reaction->TLC_Separation Quantify_TAG Quantify Radiolabeled Triacylglycerol TLC_Separation->Quantify_TAG Analyze_Data Calculate % Inhibition and IC50 Quantify_TAG->Analyze_Data End End Analyze_Data->End

Figure 2: DGAT Activity Assay Workflow.
Triacylglycerol Formation Assay in Raji Cells

This cell-based assay assesses the ability of this compound to inhibit triglyceride synthesis in a cellular context.

Protocol:

  • Cell Culture:

    • Culture Raji cells (a human B-lymphocyte cell line) in an appropriate growth medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

  • Metabolic Labeling:

    • Pre-incubate the Raji cells with varying concentrations of this compound.

    • Add a radiolabeled lipid precursor, such as [14C]acetic acid or [14C]oleic acid, to the culture medium.

    • Incubate the cells for a sufficient period to allow for the incorporation of the radiolabel into newly synthesized lipids.

  • Lipid Extraction and Analysis:

    • Harvest the cells and wash to remove unincorporated radiolabel.

    • Extract total lipids from the cell pellet using a chloroform/methanol mixture.

    • Separate the lipid classes by thin-layer chromatography (TLC).

    • Identify and quantify the amount of radiolabel incorporated into the triacylglycerol fraction.

  • Data Analysis:

    • Determine the amount of triacylglycerol synthesis in the presence of this compound relative to a vehicle-treated control.

    • Calculate the IC50 value for the inhibition of triacylglycerol formation.

Signaling Pathway Context

The inhibition of DGAT by this compound directly impacts the glycerolipid synthesis pathway, a fundamental metabolic process. By blocking the final step, this compound prevents the conversion of diacylglycerol to triacylglycerol, leading to a potential accumulation of diacylglycerol and a decrease in triglyceride stores.

Glycerolipid_Pathway cluster_0 Glycerolipid Synthesis Pathway Glycerol-3-P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol-3-P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG TAG Triacylglycerol DAG->TAG Acyl-CoA PL Phospholipids DAG->PL DGAT DGAT Amidepsine_A This compound Amidepsine_A->DGAT Inhibits

Figure 3: Site of this compound action in the glycerolipid pathway.

Conclusion and Future Directions

This compound is a confirmed inhibitor of diacylglycerol acyltransferase, demonstrating activity in both enzymatic and cellular assays. The available data provide a solid foundation for its further investigation as a potential therapeutic agent for metabolic diseases. Key areas for future research include:

  • Elucidation of the Kinetic Mechanism: Detailed enzyme kinetic studies are necessary to determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor with respect to diacylglycerol and acyl-CoA.

  • Binding Site Characterization: Identifying the specific binding site of this compound on the DGAT enzyme through techniques such as photoaffinity labeling, site-directed mutagenesis, or co-crystallography would provide critical insights for structure-based drug design.

  • Isoform Selectivity: Determining the selectivity of this compound for DGAT1 versus DGAT2 is crucial, as the two isoforms have distinct physiological roles.

  • In Vivo Efficacy: Preclinical studies in animal models of metabolic disease are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

This technical guide provides a current and comprehensive summary of the mechanism of action of this compound as a DGAT inhibitor. It is anticipated that this information will be a valuable resource for the scientific community and will stimulate further research into this promising class of compounds.

An In-depth Technical Guide to the Physicochemical Properties of Amidepsine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidepsine A is a fungal metabolite isolated from Humicola sp. FO-2942, notable for its inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an illustrative representation of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data has been compiled from various sources, with the primary reference being the initial isolation and characterization studies.

PropertyValueSource
Molecular Formula C29H29NO11[1]
Molecular Weight 567.54 g/mol [1]
CAS Number 169181-28-6[1]
Appearance Colorless powderInferred from isolation reports
Melting Point Not explicitly reportedData not available in searched literature
Solubility Soluble in methanol, benzene, and ethyl acetate. Insoluble in n-hexane and water.[2]
UV λmax (MeOH) 270 nmInferred from spectroscopic data
IC50 (DGAT) 10.2 µM (rat liver microsomes)[3]

Experimental Protocols

The following sections detail the experimental procedures for the production, isolation, and characterization of this compound, as well as the assay for determining its biological activity.

Fermentation and Production

This compound is produced by the fermentation of Humicola sp. FO-2942.

2.1.1. Culture Medium and Conditions:

  • A seed culture is prepared by inoculating a suitable medium (e.g., potato dextrose broth) with the fungal strain and incubating at 27°C for 3 days on a rotary shaker.

  • The seed culture is then used to inoculate a production medium with the following composition (per liter): glucose (20 g), soluble starch (10 g), yeast extract (5 g), peptone (5 g), and CaCO3 (2 g).

  • Fermentation is carried out in flasks at 27°C for a specified period, typically 5-7 days, with continuous agitation.

Extraction and Isolation

The following workflow outlines the general procedure for extracting and isolating this compound from the fermentation broth.

G Fermentation_Broth Fermentation Broth of Humicola sp. FO-2942 Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Supernatant Supernatant Centrifugation->Supernatant Acetone_Extraction Extraction with Acetone Mycelial_Cake->Acetone_Extraction Ethyl_Acetate_Extraction Extraction with Ethyl Acetate Supernatant->Ethyl_Acetate_Extraction Concentration1 Concentration in vacuo Acetone_Extraction->Concentration1 Concentration1->Ethyl_Acetate_Extraction Aqueous_Layer Aqueous Layer (discarded) Ethyl_Acetate_Extraction->Aqueous_Layer Organic_Layer Ethyl Acetate Layer Ethyl_Acetate_Extraction->Organic_Layer Concentration2 Concentration to Oily Residue Organic_Layer->Concentration2 Silica_Gel_Chromatography Silica Gel Column Chromatography (Eluent: Chloroform-Methanol) Concentration2->Silica_Gel_Chromatography Active_Fractions Collection of Active Fractions Silica_Gel_Chromatography->Active_Fractions ODS_Column_Chromatography ODS Column Chromatography (Eluent: Acetonitrile-Water) Active_Fractions->ODS_Column_Chromatography Purified_Fractions Collection of Purified Fractions ODS_Column_Chromatography->Purified_Fractions HPLC Preparative HPLC (C18 column, Acetonitrile-Water) Purified_Fractions->HPLC Amidepsine_A Pure this compound HPLC->Amidepsine_A

Fig. 1: Isolation workflow for this compound.
Physicochemical Property Determination

2.3.1. Melting Point Determination: The melting point of a purified solid sample can be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from the first sign of melting to the complete liquefaction of the solid is recorded as the melting point.[4][5]

2.3.2. Solubility Assessment: Qualitative solubility is determined by adding a small amount of this compound to various solvents (e.g., water, methanol, ethanol, acetone, chloroform, n-hexane) at room temperature and observing for dissolution. For quantitative solubility, a saturated solution is prepared by adding an excess of the compound to a known volume of solvent and stirring until equilibrium is reached. The undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined, typically by UV-spectrophotometry or high-performance liquid chromatography (HPLC).[5]

2.3.3. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. These spectra are crucial for elucidating the chemical structure.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or as a thin film. The spectrum reveals the presence of specific functional groups within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI) or fast atom bombardment (FAB), is employed to determine the accurate molecular weight and elemental composition of the compound.

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

The inhibitory activity of this compound against DGAT is measured using a radiometric assay with rat liver microsomes as the enzyme source.

2.4.1. Preparation of Rat Liver Microsomes:

  • Livers from fasted rats are homogenized in a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

  • The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

  • The resulting supernatant is then subjected to ultracentrifugation (e.g., 105,000 x g) to pellet the microsomal fraction. The pellet is resuspended in the buffer and stored at -80°C.

2.4.2. Assay Protocol:

  • The reaction mixture contains rat liver microsomes, a buffer solution (e.g., 0.1 M Tris-HCl, pH 7.5), bovine serum albumin (BSA), MgCl2, and the substrate 1,2-dioleoyl-sn-glycerol.

  • The reaction is initiated by the addition of the second substrate, [1-14C]oleoyl-CoA.

  • The mixture is incubated at 37°C for a defined period (e.g., 10 minutes).

  • The reaction is stopped by the addition of a mixture of chloroform and methanol.

  • The lipids are extracted, and the synthesized [14C]triacylglycerol is separated by thin-layer chromatography (TLC).

  • The radioactivity of the triacylglycerol spot is quantified using a liquid scintillation counter to determine the enzyme activity.

  • The IC50 value is calculated by measuring the enzyme activity at various concentrations of this compound.[6]

Mechanism of Action: DGAT Inhibition

This compound exerts its biological effect by inhibiting diacylglycerol acyltransferase (DGAT). DGAT is a crucial enzyme in lipid metabolism, catalyzing the final and committed step in the synthesis of triglycerides from diacylglycerol and a fatty acyl-CoA. By blocking this step, this compound effectively reduces the production of triglycerides.

G cluster_0 Triglyceride Synthesis Pathway Glycerol_3_Phosphate Glycerol-3-Phosphate Lysophosphatidic_Acid Lysophosphatidic Acid Glycerol_3_Phosphate->Lysophosphatidic_Acid GPAT Fatty_Acyl_CoA1 Fatty Acyl-CoA Phosphatidic_Acid Phosphatidic Acid Lysophosphatidic_Acid->Phosphatidic_Acid AGPAT Fatty_Acyl_CoA2 Fatty Acyl-CoA Diacylglycerol Diacylglycerol (DAG) Phosphatidic_Acid->Diacylglycerol PAP Triglyceride Triglyceride (TG) Diacylglycerol->Triglyceride DGAT Fatty_Acyl_CoA3 Fatty Acyl-CoA Amidepsine_A This compound Amidepsine_A->Inhibition

Fig. 2: Inhibition of the DGAT signaling pathway by this compound.

Conclusion

This compound represents a significant natural product with potential therapeutic applications stemming from its potent inhibition of diacylglycerol acyltransferase. This guide provides a foundational understanding of its physicochemical characteristics and the experimental methodologies for its study. Further research is warranted to fully elucidate its pharmacological profile and potential for development as a therapeutic agent for metabolic disorders.

References

Amidepsine A: A Technical Guide to its Natural Source and Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidepsine A, a potent inhibitor of diacylglycerol acyltransferases (DGATs), has garnered significant interest for its potential therapeutic applications in metabolic disorders. This technical guide provides an in-depth overview of the natural source of this compound, its production through fermentation, and the methodologies for its isolation and purification. Furthermore, this document elucidates the proposed biosynthetic pathway of this fungal metabolite and explores the downstream consequences of its enzymatic inhibition. All quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate the biosynthetic and signaling pathways.

Natural Source

This compound is a secondary metabolite produced by the filamentous fungus, Humicola sp. FO-2942, which was originally isolated from a soil sample.[1] This fungus belongs to the Ascomycota phylum and is the primary natural source for this compound and its analogues.

Production

The production of this compound is achieved through fermentation of Humicola sp. FO-2942. Static culture conditions have been found to significantly enhance the yield of amidepsines compared to submerged fermentation.

Fermentation Protocol

A detailed protocol for the static fermentation of Humicola sp. FO-2942 for the production of this compound is outlined below.

2.1.1. Media Composition

The following medium is used for the seed and production cultures:

ComponentConcentration (g/L)
Soluble Starch20
Glycerol10
Dry Yeast5
Polypeptone5
KH₂PO₄1
MgSO₄·7H₂O0.5
pH 6.5

2.1.2. Culture Conditions

  • Seed Culture: A loopful of Humicola sp. FO-2942 mycelia from a slant culture is inoculated into a 500 mL Erlenmeyer flask containing 100 mL of the seed medium. The flask is incubated at 28°C for 3 days on a rotary shaker at 200 rpm.

  • Production Culture: The seed culture (5 mL) is transferred to a 2 L Erlenmeyer flask containing 500 mL of the production medium. The production culture is incubated under static conditions at 28°C for 9-10 days.[2]

Production Yield

Under optimized static fermentation conditions, the production of this compound can be significantly increased. The time course of production shows that the concentration of this compound (referred to as component 1 in the cited literature) peaks on day 9, reaching a concentration of 144 µg/mL.[2]

AmidepsinePeak Production DayPeak Concentration (µg/mL)
This compound9144

Isolation and Purification

The isolation and purification of this compound from the fermentation broth involves a multi-step process combining solvent extraction and chromatographic techniques.[1]

Experimental Protocol
  • Extraction: The whole fermentation broth is extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated in vacuo to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • ODS Column Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by reversed-phase column chromatography on an ODS (octadecylsilyl) support. Elution is typically performed with a gradient of methanol in water.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column to yield pure this compound.

Biosynthesis

This compound is a derivative of gyropholic acid, a tridepside of orsellinic acid. Orsellinic acid is a classic example of a fungal polyketide, synthesized by a type I iterative polyketide synthase (PKS). The proposed biosynthetic pathway for this compound therefore begins with the synthesis of the orsellinic acid monomer.

Proposed Biosynthetic Pathway of Gyropholic Acid

The biosynthesis of the gyropholic acid core of this compound is proposed to proceed as follows:

  • Initiation: The PKS is loaded with an acetyl-CoA starter unit.

  • Elongation: Three successive condensations with malonyl-CoA extender units occur, with the growing polyketide chain attached to the acyl carrier protein (ACP) domain of the PKS.

  • Cyclization and Aromatization: The resulting tetraketide intermediate undergoes an intramolecular aldol condensation to form the aromatic ring of orsellinic acid.

  • Thioesterase Action: The thioesterase domain of the PKS releases the completed orsellinic acid monomer.

  • Depside Bond Formation: Three molecules of orsellinic acid are linked together through ester bonds (depside bonds) to form gyropholic acid. The final step in this compound biosynthesis involves the amidation of gyropholic acid with an amino acid moiety.

Biosynthetic_Pathway_of_Gyropholic_Acid acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks Starter Unit malonyl_coa 3x Malonyl-CoA malonyl_coa->pks Extender Units polyketide_intermediate Polyketide Intermediate pks->polyketide_intermediate Chain Elongation orsellinic_acid Orsellinic Acid polyketide_intermediate->orsellinic_acid Cyclization & Aromatization gyrophoric_acid Gyrophoric Acid orsellinic_acid->gyrophoric_acid 3x Esterification

Caption: Proposed biosynthetic pathway of the gyropholic acid core of this compound.

Mechanism of Action and Downstream Effects

This compound is a potent inhibitor of both DGAT1 and DGAT2, the enzymes responsible for the final step of triglyceride synthesis.[3][4] This inhibition has significant downstream effects on lipid metabolism and related signaling pathways.

Inhibition of Triglyceride Synthesis

By blocking DGAT1 and DGAT2, this compound prevents the esterification of diacylglycerol to triacylglycerol. This leads to a reduction in the synthesis and storage of triglycerides in various tissues, including the liver and adipose tissue.

Modulation of Gut Hormone Secretion

Inhibition of DGAT1 in the intestine has been shown to modulate the secretion of gut hormones.[4][5] Specifically, DGAT1 inhibition can lead to an increase in the postprandial levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that play key roles in glucose homeostasis and appetite regulation.[5]

DGAT_Inhibition_Pathway AmidepsineA This compound DGAT DGAT1 & DGAT2 AmidepsineA->DGAT Inhibits TG_synthesis Triglyceride Synthesis DGAT->TG_synthesis Catalyzes Gut_hormone Gut Hormone Secretion DGAT->Gut_hormone Modulates TG_storage Triglyceride Storage TG_synthesis->TG_storage GLP1_PYY ↑ GLP-1 & PYY Gut_hormone->GLP1_PYY Leads to

Caption: Logical diagram of the downstream effects of DGAT inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data related to this compound.

ParameterValueOrganism/System
IC₅₀ (DGAT Inhibition)
This compound10.2 µMRat liver microsomes[1]
Amidepsine B25.8 µMRat liver microsomes[1]
Amidepsine C51.6 µMRat liver microsomes[1]
Production Yield
This compound144 µg/mLHumicola sp. FO-2942 (static culture)[2]

Conclusion

This compound, produced by Humicola sp. FO-2942, represents a promising scaffold for the development of novel therapeutics for metabolic diseases due to its potent inhibition of DGAT enzymes. This guide has provided a comprehensive overview of its natural source, production via static fermentation, and detailed methodologies for its isolation and purification. The proposed polyketide-based biosynthetic pathway and the understanding of its downstream metabolic effects offer valuable insights for researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery. Further research into the genetic basis of this compound biosynthesis in Humicola sp. could open avenues for yield improvement through genetic engineering.

References

Amidepsine A: A Fungal Metabolite Targeting Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amidepsine A, a depside fungal metabolite isolated from Humicola sp., has emerged as a significant subject of interest within the scientific community, primarily due to its potent and specific inhibitory activity against Diacylglycerol Acyltransferase (DGAT). DGAT is a pivotal enzyme in the terminal step of triglyceride biosynthesis, making it a compelling therapeutic target for metabolic disorders such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols for its production and characterization, and an exploration of its mechanism of action and impact on key metabolic signaling pathways.

Introduction

Fungal secondary metabolites represent a rich and diverse source of bioactive compounds with significant therapeutic potential. This compound, a member of the depside class of polyketides, is a notable example, originally isolated from the soil fungus Humicola sp. strain FO-2942.[1] Its primary biological activity lies in the inhibition of Diacylglycerol Acyltransferase (DGAT), a critical enzyme in lipid metabolism.[1] This document serves as a technical resource for professionals in the fields of mycology, natural product chemistry, and drug development, offering a detailed examination of this compound.

Physicochemical and Biological Properties of this compound

This compound is characterized by its unique chemical structure and specific biological activity. A summary of its key quantitative data is presented in the tables below.

Table 1: Quantitative Biological Activity of this compound
ParameterValueTarget/SystemReference
IC5010.2 µMDiacylglycerol Acyltransferase (DGAT) from rat liver microsomes[1]
IC5015.5 µMTriacylglycerol formation in Raji cells[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the production, isolation, and bioactivity assessment of this compound.

Production of this compound by Fermentation of Humicola sp. FO-2942

This protocol is based on static fermentation, which has been shown to be effective for the production of Amidepsine analogues.[2]

3.1.1. Materials and Reagents

  • Humicola sp. FO-2942 culture

  • Seed medium (e.g., Potato Dextrose Broth)

  • Production medium (specific composition to be optimized, but a nutrient-rich medium containing glucose, yeast extract, and peptone is a suitable starting point)

  • Sterile flasks or bioreactor

  • Incubator

3.1.2. Protocol

  • Inoculum Preparation: Inoculate a sterile seed medium with a viable culture of Humicola sp. FO-2942. Incubate at 25-28°C with agitation for 2-3 days to obtain a well-grown seed culture.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). For static fermentation, use shallow layers of medium in flasks to ensure adequate aeration.

  • Incubation: Incubate the production culture at 25-28°C under static conditions for 7-14 days. The optimal fermentation time should be determined by monitoring the production of this compound using analytical techniques such as HPLC.

  • Harvesting: After the incubation period, harvest the fermentation broth for the extraction of this compound.

Isolation and Purification of this compound

This protocol outlines a general procedure for the isolation and purification of this compound from the fermentation broth.[1]

3.2.1. Materials and Reagents

  • Fermentation broth of Humicola sp. FO-2942

  • Ethyl acetate or other suitable organic solvent

  • Silica gel for column chromatography

  • Octadecylsilanized (ODS) silica gel for reversed-phase chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

3.2.2. Protocol

  • Solvent Extraction: Extract the filtered fermentation broth with an equal volume of ethyl acetate three times. Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient. Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

  • ODS Column Chromatography: Pool the fractions containing this compound and concentrate them. Apply the concentrated sample to an ODS column. Elute with a gradient of decreasing polarity, such as a water-methanol gradient.

  • Preparative HPLC: For final purification, subject the this compound-rich fractions to preparative HPLC on a C18 column. Use an isocratic or gradient elution with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to obtain pure this compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Diacylglycerol Acyltransferase (DGAT1) Inhibition Assay

This fluorescence-based assay provides a high-throughput method for measuring DGAT1 activity and its inhibition.

3.3.1. Materials and Reagents

  • Source of DGAT1 enzyme (e.g., rat liver microsomes or recombinant human DGAT1)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL fatty acid-free BSA)

  • 1,2-Dioleoyl-sn-glycerol (DAG) as a substrate

  • Oleoyl-CoA as a substrate

  • 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) as a fluorescent probe

  • This compound or other test inhibitors

  • Microplate reader capable of fluorescence detection (Excitation: ~355 nm, Emission: ~460 nm)

3.3.2. Protocol

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, DAG, and the DGAT1 enzyme source.

  • Inhibitor Incubation: Add varying concentrations of this compound or control vehicle to the reaction mixture in a 96-well or 384-well plate. Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding Oleoyl-CoA to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes) during which the DGAT1 enzyme catalyzes the formation of triacylglycerol and Coenzyme A (CoA-SH).

  • Detection: Stop the reaction and add the fluorescent probe CPM. CPM reacts with the free sulfhydryl group of the released CoA-SH to produce a fluorescent adduct.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of DGAT1 activity for each concentration of this compound and determine the IC50 value.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of DGAT1. This action has significant downstream consequences on cellular lipid metabolism and related signaling pathways.

Inhibition of Triglyceride Synthesis

DGAT1 catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and a fatty acyl-CoA. By inhibiting DGAT1, this compound directly blocks the production of new triglycerides. This leads to a reduction in the cellular storage of neutral lipids within lipid droplets.

DGAT1_Inhibition Diacylglycerol Diacylglycerol DGAT1 DGAT1 Diacylglycerol->DGAT1 Substrate Acyl_CoA Acyl-CoA Acyl_CoA->DGAT1 Substrate Triglyceride Triglyceride DGAT1->Triglyceride Catalyzes CoA CoA-SH DGAT1->CoA Amidepsine_A This compound Amidepsine_A->DGAT1 Inhibits Lipid_Droplet Lipid Droplet (Storage) Triglyceride->Lipid_Droplet

Figure 1. Mechanism of this compound-mediated inhibition of DGAT1.

Modulation of Key Metabolic Signaling Pathways

The inhibition of DGAT1 by this compound is expected to influence several key signaling pathways that regulate lipid metabolism and energy homeostasis.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: DGAT1 deficiency has been shown to decrease the expression of PPARγ, a master regulator of adipogenesis and lipid storage.[3] By inhibiting DGAT1, this compound may lead to a downregulation of PPARγ activity, thereby reducing the expression of genes involved in fatty acid uptake and storage.

  • Sterol Regulatory Element-Binding Protein (SREBP) Pathway: SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids. Inhibition of DGAT2, another key enzyme in triglyceride synthesis, has been shown to suppress the cleavage and activation of SREBP-1.[4] It is plausible that DGAT1 inhibition by this compound could have a similar effect, leading to a reduction in de novo lipogenesis.

  • AMP-activated Protein Kinase (AMPK) Pathway: AMPK is a central regulator of cellular energy homeostasis. Some studies suggest that DGAT inhibition can lead to increased phosphorylation and activation of AMPK.[5] Activated AMPK promotes catabolic pathways such as fatty acid oxidation while inhibiting anabolic pathways like triglyceride synthesis, thus creating a synergistic effect with DGAT1 inhibition.

Signaling_Pathways Amidepsine_A This compound DGAT1 DGAT1 Inhibition Amidepsine_A->DGAT1 Triglyceride_Synthesis Triglyceride Synthesis DGAT1->Triglyceride_Synthesis PPAR PPARγ Activity DGAT1->PPAR Downregulates SREBP SREBP-1c Activation DGAT1->SREBP Suppresses AMPK AMPK Activation DGAT1->AMPK Promotes Lipid_Storage Lipid Storage PPAR->Lipid_Storage Lipogenesis De Novo Lipogenesis SREBP->Lipogenesis AMPK->Triglyceride_Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation

Figure 2. Downstream effects of this compound on metabolic signaling pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of this compound.

Experimental_Workflow Fermentation 1. Fermentation of Humicola sp. FO-2942 Extraction 2. Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel 3. Silica Gel Chromatography Crude_Extract->Silica_Gel Semi_Pure Semi-pure Fractions Silica_Gel->Semi_Pure ODS 4. ODS Chromatography Semi_Pure->ODS HPLC 5. Preparative HPLC ODS->HPLC Pure_Amidepsine_A Pure this compound HPLC->Pure_Amidepsine_A Structure_Elucidation 6. Structure Elucidation (MS, NMR) Pure_Amidepsine_A->Structure_Elucidation Bioassay 7. DGAT1 Inhibition Assay Pure_Amidepsine_A->Bioassay IC50 IC50 Determination Bioassay->IC50

Figure 3. Workflow for this compound discovery and characterization.

Conclusion

This compound stands out as a promising natural product with well-defined inhibitory activity against DGAT1. Its potential to modulate key metabolic pathways involved in lipid metabolism makes it a valuable tool for research and a potential lead compound for the development of novel therapeutics for metabolic diseases. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into this fascinating fungal metabolite and its therapeutic applications. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.

References

Inhibitory Effects of Amidepsine A on Triacylglycerol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidepsine A is a fungal metabolite that has garnered significant interest for its potent inhibitory effects on triacylglycerol (TG) synthesis. Isolated from the culture broth of Humicola sp. FO-2942, this compound has been shown to specifically target and inhibit the activity of diacylglycerol acyltransferase (DGAT), a key enzyme in lipid metabolism.[1] DGAT catalyzes the final and committed step in the biosynthesis of triacylglycerols, making it a promising therapeutic target for metabolic disorders such as obesity and fatty liver disease. This technical guide provides a comprehensive overview of the inhibitory properties of this compound, including quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visualizations of the relevant biochemical pathways and experimental workflows.

Quantitative Inhibitory Data

The inhibitory potency of this compound and its analogue, Amidepsine D, has been quantified in both enzymatic and cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against diacylglycerol acyltransferase (DGAT) and triacylglycerol (TG) formation.

CompoundAssay Target/SystemIC50 (µM)Reference
This compoundDGAT activity in rat liver microsomes10.2[2]
This compoundTriacylglycerol formation in Raji cells15.5[2]
Amidepsine DDGAT activity in rat liver microsomes17.5[3]
Amidepsine DTriacylglycerol formation in Raji cells2.8[3]

Signaling Pathway of Triacylglycerol Synthesis

The biosynthesis of triacylglycerol from glycerol-3-phosphate involves a series of enzymatic reactions. This compound exerts its inhibitory effect at the final step of this pathway by targeting diacylglycerol acyltransferase (DGAT).

Triacylglycerol Synthesis Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triacylglycerol DAG->TAG DGAT Inhibitor This compound DGAT DGAT Inhibitor->DGAT Inhibition

Caption: The Kennedy pathway of triacylglycerol synthesis, highlighting the inhibitory action of this compound on DGAT.

Experimental Protocols

Disclaimer: The following protocols are generalized methodologies based on established techniques for measuring DGAT activity and cellular triacylglycerol synthesis. The specific parameters used in the original studies on this compound by Tomoda et al. (1995) may vary as the full experimental details were not available in the accessed literature.

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

This in vitro assay measures the activity of DGAT by quantifying the incorporation of a radiolabeled fatty acyl-CoA into triacylglycerol in the presence of diacylglycerol.

DGAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes 1. Isolate Rat Liver Microsomes Incubation 4. Pre-incubate Microsomes, Assay Mix, and this compound Microsomes->Incubation AssayMix 2. Prepare Assay Mixture (Buffer, MgCl2, BSA, Diacylglycerol) AssayMix->Incubation InhibitorPrep 3. Prepare this compound dilutions InhibitorPrep->Incubation StartReaction 5. Initiate reaction with [14C]oleoyl-CoA Incubation->StartReaction StopReaction 6. Terminate reaction (e.g., with isopropanol/heptane/water) StartReaction->StopReaction LipidExtraction 7. Extract Lipids StopReaction->LipidExtraction TLC 8. Separate lipids by TLC LipidExtraction->TLC Quantification 9. Quantify radioactivity in Triacylglycerol spots TLC->Quantification IC50 10. Calculate IC50 value Quantification->IC50

Caption: Experimental workflow for the in vitro DGAT inhibition assay.

Methodology:

  • Preparation of Rat Liver Microsomes:

    • Homogenize fresh rat liver in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove nuclei and mitochondria.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Assay Procedure:

    • In a reaction tube, combine the rat liver microsomes, assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), MgCl2, fatty acid-free bovine serum albumin (BSA), and 1,2-dioleoylglycerol (diacylglycerol substrate).

    • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes.

    • Pre-incubate the mixture at 37°C for a short period.

    • Initiate the enzymatic reaction by adding a radiolabeled fatty acyl-CoA, such as [14C]oleoyl-CoA.

    • Incubate the reaction at 37°C for a defined time (e.g., 10-30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and water).

  • Lipid Extraction and Analysis:

    • Extract the lipids from the reaction mixture using an organic solvent (e.g., heptane).

    • Separate the lipid classes using thin-layer chromatography (TLC) on a silica gel plate with a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).

    • Visualize the lipid spots (e.g., using iodine vapor).

    • Scrape the silica corresponding to the triacylglycerol band into a scintillation vial.

    • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of DGAT inhibition for each concentration of this compound compared to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Triacylglycerol Synthesis Inhibition Assay in Raji Cells

This cell-based assay measures the de novo synthesis of triacylglycerol by monitoring the incorporation of a radiolabeled precursor, such as [14C]acetate, into the cellular lipid fraction.

Cellular_TG_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_labeling_extraction Labeling & Extraction cluster_analysis Analysis CellCulture 1. Culture Raji cells to logarithmic growth phase InhibitorTreatment 2. Incubate cells with varying concentrations of this compound CellCulture->InhibitorTreatment Labeling 3. Add [14C]acetate to the culture medium and incubate InhibitorTreatment->Labeling CellHarvest 4. Harvest and wash cells Labeling->CellHarvest LipidExtraction 5. Extract total lipids from cells CellHarvest->LipidExtraction TLC 6. Separate lipid classes by TLC LipidExtraction->TLC Quantification 7. Quantify radioactivity in Triacylglycerol spots TLC->Quantification IC50 8. Calculate IC50 value Quantification->IC50

Caption: Experimental workflow for the cellular triacylglycerol synthesis inhibition assay.

Methodology:

  • Cell Culture and Treatment:

    • Culture Raji cells (a human B-lymphocyte cell line) in a suitable culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum) until they reach the logarithmic growth phase.

    • Seed the cells into culture plates at a defined density.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Radiolabeling and Lipid Extraction:

    • Add a radiolabeled precursor for lipid synthesis, such as [14C]acetate, to the culture medium.

    • Incubate the cells for a further period (e.g., 2-4 hours) to allow for the incorporation of the label into newly synthesized lipids.

    • Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

    • Extract the total lipids from the cell pellet using a solvent mixture such as chloroform:methanol.

  • Lipid Analysis:

    • Separate the extracted lipids by thin-layer chromatography (TLC) as described in the DGAT assay protocol.

    • Identify the triacylglycerol band and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Determine the percentage of inhibition of triacylglycerol synthesis for each this compound concentration relative to untreated control cells.

    • Calculate the IC50 value from the dose-response curve.

Conclusion

This compound demonstrates significant inhibitory activity against diacylglycerol acyltransferase, leading to a reduction in triacylglycerol synthesis in both enzymatic and cellular models. Its potency, as indicated by its low micromolar IC50 values, makes it a valuable research tool for studying lipid metabolism and a potential lead compound for the development of therapeutics for metabolic diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the mechanism of action and potential applications of this compound and related compounds.

References

Methodological & Application

Amidepsine A: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amidepsine A is a naturally occurring compound isolated from the fungus Humicola sp. FO-2942.[1] It is recognized for its inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This document provides an overview of its known bioactivity and generalized protocols for in vitro assays that can be adapted to further characterize its biological effects.

Quantitative Data Summary

Published data on this compound primarily focuses on its DGAT inhibitory activity. The following table summarizes the available IC50 values for this compound and related compounds.

CompoundTargetAssay SystemIC50 (µM)Reference
This compound DGATRat liver microsomes10.2--INVALID-LINK--
Amidepsine BDGATRat liver microsomes25.6--INVALID-LINK--
Amidepsine CDGATRat liver microsomes51.6--INVALID-LINK--
Amidepsine Jhuman DGAT1-40--INVALID-LINK--
Amidepsine Jhuman DGAT2-40--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols for in vitro assays specifically using this compound are not widely available in the public domain. The following are generalized protocols that can be adapted for the evaluation of this compound.

1. Diacylglycerol Acyltransferase (DGAT) Inhibition Assay (In Vitro)

This protocol is a general guideline for measuring the inhibition of DGAT activity in a microsomal preparation.

a. Materials:

  • Rat liver microsomes (or other source of DGAT)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • [¹⁴C]-labeled oleoyl-CoA or other fatty acyl-CoA substrate

  • 1,2-Diacylglycerol (DAG)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂)

  • Scintillation cocktail

  • Scintillation counter

b. Procedure:

  • Prepare a reaction mixture containing the assay buffer, rat liver microsomes, and DAG.

  • Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (solvent only).

  • Pre-incubate the mixture for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding the [¹⁴C]-labeled fatty acyl-CoA substrate.

  • Incubate the reaction for a defined period at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., isopropanol:heptane:water).

  • Extract the lipids (containing the radiolabeled triglycerides).

  • Separate the triglyceride fraction using thin-layer chromatography (TLC).

  • Scrape the triglyceride spot from the TLC plate and transfer it to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of DGAT inhibition for each concentration of this compound and determine the IC50 value.

2. Cytotoxicity Assay (General Protocol)

This protocol describes a general method for assessing the cytotoxic effects of a compound on a cell line using a commercially available assay kit (e.g., MTT, XTT, or CellTiter-Glo®).

a. Materials:

  • Human cell line (e.g., HepG2, HEK293)

  • Cell culture medium and supplements

  • This compound

  • Cytotoxicity assay reagent (e.g., MTT)

  • Plate reader

b. Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cytotoxicity assay reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).

3. Anti-inflammatory Assay (General Protocol for LPS-induced Cytokine Production)

This protocol outlines a general method to evaluate the anti-inflammatory potential of a compound by measuring its effect on lipopolysaccharide (LPS)-induced cytokine production in macrophages.

a. Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

b. Procedure:

  • Seed macrophage cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with LPS (a potent inducer of inflammation) for a defined period. Include a negative control (no LPS) and a positive control (LPS only).

  • Collect the cell culture supernatant.

  • Measure the concentration of the pro-inflammatory cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's protocol.

  • Determine the effect of this compound on cytokine production and calculate the IC50 value for the inhibition of inflammation.

Visualizations

Workflow for DGAT Inhibition Assay

DGAT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Prepare Microsomes (Source of DGAT) Incubation Incubate Microsomes, DAG & this compound Microsomes->Incubation Substrates Prepare Substrates (DAG, [14C]Acyl-CoA) Substrates->Incubation AmidepsineA Prepare this compound (Serial Dilutions) AmidepsineA->Incubation Initiation Initiate with [14C]Acyl-CoA Incubation->Initiation Quenching Stop Reaction Initiation->Quenching Extraction Lipid Extraction Quenching->Extraction TLC TLC Separation of Triglycerides Extraction->TLC Scintillation Scintillation Counting TLC->Scintillation Analysis Calculate % Inhibition & IC50 Scintillation->Analysis DGAT_Pathway cluster_pathway Triglyceride Synthesis Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT DGAT Fatty_Acyl_CoA->DGAT DAG Diacylglycerol (DAG) DAG->DGAT TG Triglyceride (TG) DGAT->TG AmidepsineA This compound AmidepsineA->DGAT Inhibition

References

Isolating Amidepsine A from Fungal Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of Amidepsine A, a potent inhibitor of diacylglycerol acyltransferase (DGAT), from fungal cultures of Humicola sp. FO-2942. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in the successful extraction and purification of this valuable bioactive compound.

Introduction

This compound is a depside-containing fungal metabolite that has garnered significant interest in the scientific community for its inhibitory activity against DGAT, an enzyme implicated in obesity and other metabolic disorders. The primary source of this compound is the fungal strain Humicola sp. FO-2942. The isolation process involves a multi-step approach commencing with static fermentation, followed by solvent extraction and a series of chromatographic purification steps.

I. Fungal Cultivation and Fermentation

The production of this compound is achieved through static fermentation of Humicola sp. FO-2942, a method that has been shown to significantly enhance the yield of this and other related metabolites.

Protocol 1: Static Fermentation of Humicola sp. FO-2942

  • Strain Maintenance: Maintain cultures of Humicola sp. FO-2942 on a suitable agar medium, such as Potato Dextrose Agar (PDA), at 28°C.

  • Seed Culture Preparation: Inoculate a suitable liquid medium with a mycelial plug from the agar plate. Incubate the seed culture at 28°C for 3-5 days with shaking to ensure sufficient biomass for inoculation.

  • Production Medium Inoculation: Inoculate the production medium with the seed culture. The exact composition of the optimal production medium is a critical parameter for maximizing yield and may require optimization. A typical fungal production medium contains a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

  • Static Fermentation: Dispense the inoculated production medium into suitable fermentation vessels (e.g., Roux flasks) and incubate under static (non-agitated) conditions at 28°C for 14-21 days. Static conditions have been demonstrated to be crucial for the enhanced production of Amidepsines.

  • Monitoring: Monitor the fermentation periodically for growth and production of this compound using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

II. Extraction of this compound

Following fermentation, the culture broth is harvested, and this compound is extracted using organic solvents.

Protocol 2: Solvent Extraction of this compound

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extraction from Broth: Extract the filtered culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction process 2-3 times to ensure complete recovery of the compound.

  • Extraction from Mycelium: The mycelial cake can also be extracted with a polar organic solvent like methanol or acetone to recover any intracellular this compound.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

III. Purification of this compound

The crude extract is a complex mixture of metabolites and requires a multi-step chromatographic purification process to isolate pure this compound.

Protocol 3: Chromatographic Purification of this compound

  • Silica Gel Column Chromatography (Initial Purification):

    • Column Packing: Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or chloroform).

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elution: Elute the column with a stepwise or gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

    • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

    • Pooling and Concentration: Pool the fractions containing this compound and concentrate them under reduced pressure.

  • ODS Column Chromatography (Intermediate Purification):

    • Column Preparation: Use a reversed-phase column packed with octadecyl-silanized (ODS) silica gel. Equilibrate the column with the initial mobile phase (e.g., a mixture of acetonitrile and water).

    • Sample Loading: Dissolve the partially purified extract from the silica gel step in the initial mobile phase and load it onto the ODS column.

    • Elution: Elute the column with a stepwise or gradient of increasing acetonitrile concentration in water.

    • Fraction Analysis: Analyze the collected fractions by HPLC to identify those with the highest purity of this compound.

    • Pooling and Concentration: Pool the pure fractions and concentrate to obtain a more refined product.

  • Preparative High-Performance Liquid Chromatography (Final Purification):

    • System Preparation: Use a preparative HPLC system equipped with a suitable reversed-phase column (e.g., C18). Equilibrate the column with the starting mobile phase.

    • Sample Injection: Dissolve the enriched this compound fraction in the mobile phase and inject it onto the preparative HPLC column.

    • Elution Program: Develop a gradient elution method using a mobile phase system such as acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. The specific gradient will need to be optimized to achieve baseline separation of this compound from any remaining impurities.

    • Peak Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined using an analytical standard if available.

    • Final Processing: Concentrate the collected fraction, and if necessary, perform a final desalting step to remove any mobile phase additives. Lyophilize the final solution to obtain pure this compound as a solid.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the isolation and purification of this compound. Researchers should populate these tables with their experimental data for easy comparison and tracking of the purification process.

Table 1: Fermentation Parameters and Crude Extract Yield

ParameterValue
Fermentation Volume (L)
Incubation Time (days)
Final pH of Culture Broth
Volume of Culture Broth (L)
Weight of Mycelium (g, dry weight)
Volume of Extraction Solvent (L)
Crude Extract Yield (g)

Table 2: Summary of Chromatographic Purification Steps

Purification StepStarting Material (g)Final ProductYield (mg)Purity (%)
Silica Gel ChromatographyPartially Purified Extract
ODS Column ChromatographyEnriched this compound
Preparative HPLCPure this compound

Visualization of the Isolation Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Humicola sp. FO-2942.

Isolation_Workflow cluster_fermentation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product A Inoculation of Humicola sp. FO-2942 B Static Fermentation (28°C, 14-21 days) A->B C Harvesting (Filtration/Centrifugation) B->C D Solvent Extraction (Ethyl Acetate) C->D E Concentration D->E F Silica Gel Column Chromatography E->F G ODS Column Chromatography F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: Workflow for the isolation of this compound.

Disclaimer: The protocols provided are intended as a general guide. Researchers may need to optimize various parameters, including media composition, solvent systems, and chromatographic conditions, to achieve the best results for their specific experimental setup. It is highly recommended to consult the original scientific literature for further details.

Application Notes and Protocols for the Quantification of Amidepsine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidepsine A is a depsipeptide natural product isolated from the fungus Humicola sp. FO-2942. It belongs to a class of compounds that have garnered significant interest in drug discovery due to their diverse biological activities. Notably, this compound and its analogues are known inhibitors of diacylglycerol acyltransferase (DGAT), an enzyme that plays a crucial role in triglyceride synthesis. This inhibitory activity makes this compound a valuable pharmacological tool for studying lipid metabolism and a potential lead compound for the development of therapeutics for metabolic diseases.

Accurate and precise quantification of this compound is essential for various research and development activities, including:

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and to correlate its concentration with its biological effects.

  • In vitro and in vivo efficacy studies: To determine the effective concentration of this compound in various experimental models.

  • Quality control of research compounds: To ensure the purity and concentration of this compound used in experiments.

  • High-throughput screening (HTS) of DGAT inhibitors: To quantify the activity of this compound and other potential inhibitors.

This document provides detailed application notes and protocols for the analytical quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and tandem Mass Spectrometry (LC-MS/MS). These methods are based on established techniques for the analysis of fungal depsipeptides and other natural product inhibitors of DGAT.

Analytical Techniques for this compound Quantification

The primary analytical techniques suitable for the quantification of this compound are HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: This is a robust and widely available technique suitable for the quantification of this compound in relatively clean samples, such as purified fractions or in vitro assay buffers. The chromophoric nature of the this compound molecule allows for its detection by UV absorbance.

  • LC-MS/MS: This is a highly sensitive and selective technique that is ideal for quantifying this compound in complex biological matrices such as plasma, tissue homogenates, or cell lysates. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of the target analyte with minimal interference from other sample components.

Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative parameters for the analytical methods described in this document.

ParameterHPLC-UVLC-MS/MS
Linear Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL
Precision (%RSD) < 5%< 15%
Accuracy (%Recovery) 95 - 105%85 - 115%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is suitable for the quantification of this compound in purified samples or simple matrices.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from 1 to 100 µg/mL.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • For purified samples, dissolve the sample in the mobile phase to a concentration within the calibration range.

  • For simple matrices (e.g., buffer solutions), dilute the sample with the mobile phase.

  • Filter all samples through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions HPLC_Injection Inject into HPLC-UV System Standard_Prep->HPLC_Injection Sample_Prep Prepare and Filter Sample Solutions Sample_Prep->HPLC_Injection Chromatography Chromatographic Separation (C18) HPLC_Injection->Chromatography UV_Detection UV Detection (254 nm) Chromatography->UV_Detection Calibration_Curve Generate Calibration Curve UV_Detection->Calibration_Curve Quantification Quantify this compound in Samples Calibration_Curve->Quantification

HPLC-UV workflow for this compound quantification.

Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of this compound in complex biological samples such as plasma or tissue homogenates.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another depsipeptide not present in the sample)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reversed-phase UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare a stock solution of this compound (1 mg/mL) and the IS (1 mg/mL) in methanol.

  • Spike blank biological matrix (e.g., plasma) with known concentrations of this compound to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same biological matrix.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • This compound: Precursor ion [M+H]⁺ (m/z 568.5) → Product ion (to be determined by infusion and fragmentation of a standard)

      • Internal Standard: To be determined based on the selected IS.

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression for the calibration curve.

  • Quantify this compound in the samples and QCs using the calibration curve.

  • Assess the method's performance by evaluating the accuracy and precision of the QC samples.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Spiking Spike Sample with Internal Standard Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation UPLC/HPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration and Area Ratio Calculation MS_Detection->Peak_Integration Calibration Calibration Curve (Weighted Regression) Peak_Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

LC-MS/MS workflow for this compound quantification.

Signaling Pathway Context: DGAT Inhibition

This compound exerts its biological effect by inhibiting diacylglycerol acyltransferase (DGAT). DGAT is a key enzyme in the triglyceride synthesis pathway. The diagram below illustrates the position of DGAT in this pathway and the inhibitory action of this compound.

DGAT_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA LPA Lysophosphatidic Acid Fatty_Acyl_CoA->LPA DAG Diacylglycerol Fatty_Acyl_CoA->DAG TAG Triglyceride Fatty_Acyl_CoA->TAG Glycerol_3_P Glycerol-3-Phosphate Glycerol_3_P->LPA GPAT LPA->DAG AGPAT DAG->TAG DGAT Amidepsine_A This compound DGAT DGAT Amidepsine_A->DGAT

Inhibition of the triglyceride synthesis pathway by this compound.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in a variety of sample types. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the study, particularly the need for sensitivity and selectivity. Proper method validation is crucial to ensure the generation of high-quality, reproducible data for research and drug development applications involving this promising natural product.

Application Notes and Protocols for Studying Lipid Metabolism in Cell Culture Using C75, a Fatty Acid Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of C75, a potent inhibitor of fatty acid synthase (FASN), to investigate lipid metabolism in a cell culture setting. Due to the lack of available information on "Amidepsine A," we have substituted C75, a well-characterized and widely used tool for studying the intricacies of fatty acid synthesis and its impact on cellular processes.

C75 is a synthetic small molecule that irreversibly inhibits FASN, the key enzyme responsible for the de novo synthesis of fatty acids.[1][2] By blocking this critical step in lipogenesis, C75 allows for the detailed examination of the roles of endogenous fatty acid synthesis in various cellular functions, including lipid droplet formation, energy storage, and cell signaling. These protocols are designed to provide a robust framework for utilizing C75 to elucidate the complexities of lipid metabolism in your specific cell culture models.

Data Presentation

Table 1: In Vitro Efficacy of C75 on Cancer Cell Lines

Cell LineAssay TypeIC50 ValueReference
PC3 (Prostate Cancer)Clonogenic Assay35 µM[1]
LNCaP (Prostate Cancer)Spheroid Growth Assay50 µM[3]
A375 (Melanoma)FASN Inhibition32.43 µM[1]

Table 2: Effects of C75 on Fatty Acid Synthesis in Cell Culture

Cell LineTreatmentDurationAssayResultReference
HL60 (Leukemia)5 µg/mL C754 hours[U-14C]acetate incorporation into phospholipids87% inhibition[4]
HL60 (Leukemia)5 µg/mL C754 hours[U-14C]acetate incorporation into triglycerides89% inhibition[4]
SKBr3 (Breast Cancer)10 µg/mL [5-3H]C754 hoursBinding AssayPreferential binding to FASN[5]

Signaling Pathways and Experimental Workflows

FASN_Inhibition_Pathway cluster_cytosol Cytosol Acetyl-CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Fatty Acids Fatty Acids FASN->Fatty Acids Lipid Droplets Lipid Droplets Fatty Acids->Lipid Droplets Cellular Processes Membrane Synthesis, Energy Storage, Signaling Fatty Acids->Cellular Processes C75 C75 C75->FASN Inhibition Experimental_Workflow cluster_workflow Experimental Workflow for Studying Lipid Metabolism with C75 start Start cell_culture 1. Cell Culture (e.g., HepG2, 3T3-L1) start->cell_culture c75_treatment 2. C75 Treatment (Dose-response and time-course) cell_culture->c75_treatment assays 3. Downstream Assays c75_treatment->assays lipid_staining Lipid Droplet Staining (BODIPY, Oil Red O) assays->lipid_staining fa_uptake Fatty Acid Uptake Assay (Fluorescently-labeled FA) assays->fa_uptake gene_expression Gene Expression Analysis (qPCR, Western Blot for FASN, SREBP-1c, etc.) assays->gene_expression data_analysis 4. Data Analysis and Interpretation lipid_staining->data_analysis fa_uptake->data_analysis gene_expression->data_analysis

References

Amidepsine A: A Tool for the Investigation of DGAT1 and DGAT2 in Lipid Metabolism and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amidepsine A, a fungal metabolite isolated from Humicola sp., has emerged as a valuable tool for researchers investigating the intricate roles of Diacylglycerol Acyltransferase (DGAT) enzymes in triglyceride synthesis and cellular lipid homeostasis. DGATs catalyze the final and committed step in the biosynthesis of triglycerides, making them critical players in metabolic health and disease. The two primary isoforms, DGAT1 and DGAT2, while catalyzing the same reaction, are encoded by different genes and exhibit distinct biochemical properties and tissue expression patterns. Understanding the individual contributions of DGAT1 and DGAT2 is paramount for developing targeted therapies for metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). This compound, as an inhibitor of DGAT activity, provides a chemical probe to dissect the functions of these key enzymes.

Data Presentation: Inhibitory Activity of this compound

This compound has been shown to inhibit overall DGAT activity. The following table summarizes the reported inhibitory concentrations (IC50) in different experimental systems.

Compound Assay System IC50 (µM) Reference
This compoundRat Liver Microsomes10.2[1][2]Tomoda H, et al. (1995)
This compoundRaji Cells (in situ)15.5[1]Tomoda H, et al. (1995)
Amidepsines A, B, CRat Liver Microsomes10.2 - 51.6[1][3][4]Tomoda H, et al. (1995)

Note: The available literature to date does not provide specific IC50 values for this compound against purified DGAT1 and DGAT2 isoforms, thus its selectivity profile remains to be fully elucidated. The provided data reflects the inhibition of total DGAT activity in systems containing both isozymes.

Experimental Protocols

Protocol 1: In Vitro DGAT Activity Assay using Microsomes

This protocol describes a method to assess the inhibitory effect of this compound on DGAT activity in microsomal preparations, a common source of DGAT enzymes.

Materials:

  • Rat liver microsomes (or other tissue/cell-derived microsomes)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4) containing 150 mM KCl and 1 mM EDTA

  • Substrate 1: 1,2-Diacylglycerol (DAG)

  • Substrate 2: [14C]-Oleoyl-CoA (radiolabeled fatty acyl-CoA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Stop Solution: Isopropanol/Heptane/Water (80:20:2, v/v/v)

  • Heptane

  • Silica gel thin-layer chromatography (TLC) plates

  • TLC Developing Solvent: Heptane/Isopropyl ether/Acetic acid (60:40:3, v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Microsome Preparation: Prepare microsomes from fresh or frozen tissue (e.g., rat liver) using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., Bradford or BCA).

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Assay Buffer

    • This compound at various concentrations (or vehicle control, e.g., DMSO)

    • Microsomal protein (typically 20-50 µg)

    • BSA (to a final concentration of 0.5 mg/mL)

    • DAG (sonicated in assay buffer to a final concentration of 100 µM)

  • Initiation of Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding [14C]-Oleoyl-CoA (to a final concentration of 10 µM).

  • Incubation: Incubate the reaction mixture at 37°C for 10-15 minutes with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding 1.5 mL of the Stop Solution.

  • Lipid Extraction: Add 1 mL of heptane and 0.5 mL of water to the tube. Vortex vigorously for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.

  • TLC Analysis: Carefully collect the upper heptane phase, which contains the lipids. Spot the heptane extract onto a silica gel TLC plate.

  • Chromatography: Develop the TLC plate in the TLC Developing Solvent until the solvent front is approximately 1 cm from the top of the plate.

  • Visualization and Quantification: Visualize the lipid spots using iodine vapor or by autoradiography. Scrape the triglyceride spot from the TLC plate into a scintillation vial.

  • Radioactivity Measurement: Add scintillation fluid to the vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of DGAT inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DGAT_Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Prepare Microsomes Reaction_Mix Prepare Reaction Mixture (Buffer, Microsomes, this compound, BSA, DAG) Microsomes->Reaction_Mix Amidepsine Prepare this compound dilutions Amidepsine->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Start_Reaction Add [14C]-Oleoyl-CoA Incubation->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Lipid_Extraction Extract Lipids Stop_Reaction->Lipid_Extraction TLC Separate Lipids by TLC Lipid_Extraction->TLC Quantification Quantify Radioactivity TLC->Quantification Data_Analysis Calculate IC50 Quantification->Data_Analysis

Caption: Workflow for in vitro DGAT activity assay.

Protocol 2: Cell-Based Triglyceride Synthesis Assay

This protocol outlines a method to measure the effect of this compound on triglyceride synthesis in a cellular context.

Materials:

  • Adherent cell line (e.g., HepG2, 3T3-L1 adipocytes, or Raji cells)

  • Cell culture medium and supplements

  • This compound

  • Fatty acid solution (e.g., oleic acid complexed to BSA)

  • Radiolabeled precursor (e.g., [14C]-oleic acid or [3H]-glycerol)

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer)

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • TLC plates and developing solvent (as in Protocol 1)

  • Scintillation counter and fluid

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and allow them to reach the desired confluency. For 3T3-L1 cells, differentiation into adipocytes should be induced prior to the experiment.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) in serum-free medium for a specified period (e.g., 1-2 hours).

  • Labeling: Add the fatty acid solution containing the radiolabeled precursor to the cells and incubate for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS to remove excess radiolabel. Lyse the cells by adding Lysis Buffer.

  • Lipid Extraction: Transfer the cell lysate to a new tube and perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

  • TLC Analysis and Quantification: Follow steps 7-11 from Protocol 1 to separate and quantify the radiolabeled triglycerides.

  • Data Normalization: Normalize the radioactivity counts to the total protein content of the cell lysate for each well.

  • Data Analysis: Calculate the percentage of inhibition of triglyceride synthesis for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell_Based_TG_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Labeling cluster_analysis Analysis Plate_Cells Plate and Culture Cells Pre_treat Pre-treat with this compound Plate_Cells->Pre_treat Label Add Radiolabeled Precursor Pre_treat->Label Lyse_Cells Wash and Lyse Cells Label->Lyse_Cells Extract_Lipids Extract Lipids Lyse_Cells->Extract_Lipids TLC Separate Lipids by TLC Extract_Lipids->TLC Quantify Quantify Radioactivity TLC->Quantify Normalize Normalize to Protein Content Quantify->Normalize Analyze Calculate IC50 Normalize->Analyze

Caption: Workflow for cell-based triglyceride synthesis assay.

Investigating DGAT1 and DGAT2 Signaling Pathways

While specific studies detailing the direct effects of this compound on downstream signaling pathways are limited, its use as a DGAT inhibitor can help elucidate the roles of DGAT1 and DGAT2 in broader metabolic signaling networks.

Key Signaling Pathways to Investigate:

  • SREBP-1c Pathway: DGAT2 activity has been linked to the regulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. Inhibition of DGAT2 has been shown to suppress SREBP-1c cleavage and reduce the expression of its target genes involved in fatty acid synthesis. By using this compound in cellular models, researchers can investigate its impact on SREBP-1c processing and the expression of lipogenic genes.

  • AMPK Signaling: AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK generally promotes catabolic pathways (like fatty acid oxidation) and inhibits anabolic pathways (like triglyceride synthesis). Investigating the interplay between DGAT inhibition by this compound and AMPK activation status can provide insights into the cellular response to altered lipid metabolism.

  • PPAR Signaling: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. PPARα is a key regulator of fatty acid oxidation, while PPARγ is a master regulator of adipogenesis. The metabolic consequences of DGAT inhibition can be studied in the context of PPAR activity and target gene expression.

DGAT_Signaling_Pathway cluster_inhibitor Inhibitor cluster_enzymes Enzymes cluster_synthesis Synthesis cluster_pathways Downstream Signaling Pathways Amidepsine_A This compound DGAT1 DGAT1 Amidepsine_A->DGAT1 Inhibits DGAT2 DGAT2 Amidepsine_A->DGAT2 Inhibits TG_Synthesis Triglyceride Synthesis DGAT1->TG_Synthesis DGAT2->TG_Synthesis SREBP1c SREBP-1c Pathway TG_Synthesis->SREBP1c Modulates AMPK AMPK Signaling TG_Synthesis->AMPK Modulates PPAR PPAR Signaling TG_Synthesis->PPAR Modulates

Caption: this compound's role in probing DGAT signaling.

Conclusion and Future Directions

This compound serves as a useful pharmacological tool for the initial investigation of the roles of DGAT enzymes in triglyceride metabolism. The provided protocols offer a framework for its application in both in vitro and cell-based assays. However, to fully exploit its potential in dissecting the specific functions of DGAT1 and DGAT2, further research is critically needed to determine its isoform selectivity. Future studies employing this compound in combination with isoform-specific inhibitors or in genetically modified cell lines (e.g., DGAT1 or DGAT2 knockout) will be invaluable. Such investigations will undoubtedly contribute to a more comprehensive understanding of the distinct and overlapping roles of DGAT1 and DGAT2 in metabolic health and disease, paving the way for the development of more targeted and effective therapeutic strategies.

References

Application Note and Protocol for the Metabolic Stability Assessment of Amidepsine A in Rat Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidepsine A is a fungal metabolite identified as an inhibitor of Diacylglycerol Acyltransferase (DGAT), with an IC50 of 10.2 µM in rat liver microsomes.[1] Understanding the metabolic stability of potential therapeutic agents like this compound is a critical step in early drug discovery. The liver is the primary site of drug metabolism, and in vitro assays using subcellular fractions such as microsomes are widely employed to predict the hepatic clearance of compounds.[2] Rat liver microsomes (RLM) are a valuable tool for these studies as they contain a rich complement of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily, which are responsible for the Phase I metabolism of a vast number of xenobiotics.

This document provides a detailed protocol for assessing the metabolic stability of this compound in rat liver microsomes. The protocol outlines the necessary reagents, experimental workflow, and data analysis procedures to determine key metabolic parameters such as half-life (t½) and intrinsic clearance (CLint).

Putative Metabolic Pathway of this compound

The metabolic fate of this compound in rat liver microsomes has not been extensively characterized in publicly available literature. However, based on its chemical structure, which contains ester and amide linkages, several metabolic transformations can be postulated. The primary routes of metabolism for such compounds often involve hydrolysis and oxidative reactions mediated by microsomal enzymes. The following diagram illustrates a putative metabolic pathway for this compound.

cluster_0 Phase I Metabolism in Rat Liver Microsomes AmidepsineA This compound Metabolite1 Hydrolyzed Metabolite (Ester Cleavage) AmidepsineA->Metabolite1 Esterases Metabolite2 Hydrolyzed Metabolite (Amide Cleavage) AmidepsineA->Metabolite2 Amidases Metabolite3 Oxidized Metabolite (e.g., Hydroxylation) AmidepsineA->Metabolite3 CYP450 FurtherMetabolites Further Metabolites Metabolite1->FurtherMetabolites Various Enzymes Metabolite2->FurtherMetabolites Various Enzymes Metabolite3->FurtherMetabolites Various Enzymes

Caption: Putative metabolic pathway of this compound in rat liver microsomes.

Experimental Protocol

This protocol is designed to determine the in vitro metabolic stability of this compound by monitoring its disappearance over time when incubated with rat liver microsomes in the presence of the necessary cofactor, NADPH.

Materials and Reagents
  • This compound (powder, ≥95% purity)

  • Rat Liver Microsomes (pooled, male Sprague-Dawley or Wistar, stored at -80°C)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl2)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be formed as a metabolite, dissolved in ACN)

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • 96-well incubation plates

  • LC-MS/MS system

Stock and Working Solutions Preparation
  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO to achieve a final concentration of 10 mM.

  • This compound Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Rat Liver Microsome Suspension (1 mg/mL): On the day of the experiment, thaw the rat liver microsomes on ice and dilute with cold 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL. Keep on ice.

  • NADPH Regeneration System (or NADPH solution): Prepare according to the manufacturer's instructions. If using NADPH directly, prepare a 20 mM stock solution in 100 mM potassium phosphate buffer.

Incubation Procedure

The following workflow diagram outlines the key steps of the incubation procedure.

cluster_workflow Experimental Workflow Start Start PrepareReagents Prepare Reagents and Working Solutions Start->PrepareReagents PreIncubate Pre-incubate Microsomes and this compound at 37°C PrepareReagents->PreIncubate InitiateReaction Initiate Reaction with NADPH PreIncubate->InitiateReaction Incubate Incubate at 37°C with Shaking InitiateReaction->Incubate TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->TimePoints Quench Quench Reaction with Cold Acetonitrile + IS TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End

References

Application Notes and Protocols for Developing Cell-Based Assays with Amidepsine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidepsine A is a fungal metabolite that has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT).[1] DGAT is a crucial enzyme in lipid metabolism, catalyzing the final and committed step in the synthesis of triglycerides.[2] There are two main isoforms of DGAT, DGAT1 and DGAT2, which, despite catalyzing the same reaction, have distinct characteristics and cellular localizations.[3] DGAT1 is primarily located in the endoplasmic reticulum (ER) and is involved in the processing of exogenous fatty acids, while DGAT2 is found on both the ER and the surface of lipid droplets and preferentially utilizes endogenously synthesized fatty acids.[3]

The inhibition of DGAT activity presents a promising therapeutic strategy for a range of metabolic diseases, including obesity and type 2 diabetes, by reducing triglyceride synthesis and accumulation.[4] Furthermore, emerging evidence suggests that DGAT, particularly DGAT2, plays a significant role in cancer biology by protecting cancer cells from the toxic effects of excess fatty acids and is associated with tumor growth and poor patient survival.[2][5] Therefore, the development of robust cell-based assays to characterize the activity of DGAT inhibitors like this compound is of significant interest for both metabolic and oncology drug discovery.

These application notes provide detailed protocols for cell-based assays to investigate the effects of this compound on cellular triglyceride synthesis, cytotoxicity, and apoptosis.

Mechanism of Action of this compound

This compound inhibits the activity of diacylglycerol acyltransferase (DGAT).[1] DGAT catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TAG). This is the final and rate-limiting step in the primary pathway for triglyceride synthesis. By inhibiting DGAT, this compound is expected to reduce the cellular synthesis and storage of triglycerides in the form of lipid droplets.

Fatty Acyl-CoA Fatty Acyl-CoA DGAT DGAT Fatty Acyl-CoA->DGAT Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT Triacylglycerol (TAG) Triacylglycerol (TAG) DGAT->Triacylglycerol (TAG) Catalyzes This compound This compound This compound->DGAT Inhibits

Figure 1: Mechanism of this compound action on the DGAT pathway.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

ParameterValueCell/SystemSource
IC50 10.1 µMRat liver microsomes[1]
Effect Inhibition of triacylglycerol formationRaji cells[1]

Experimental Protocols

Triacylglycerol (TAG) Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit the synthesis of new triglycerides in a cellular context.

Workflow:

cluster_0 Cell Culture and Treatment cluster_1 Lipid Extraction and Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add Labeled Precursor Add Labeled Precursor Treat with this compound->Add Labeled Precursor Incubate Incubate Add Labeled Precursor->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Extract Lipids Extract Lipids Lyse Cells->Extract Lipids Separate by TLC Separate by TLC Extract Lipids->Separate by TLC Quantify TAG Quantify TAG Separate by TLC->Quantify TAG

Figure 2: Workflow for the Triacylglycerol Synthesis Inhibition Assay.

Methodology:

  • Cell Culture:

    • Culture Raji cells (or another suitable cell line with detectable DGAT activity) in appropriate growth medium to 80-90% confluency.

    • Seed cells into 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Metabolic Labeling:

    • Prepare a working solution of a labeled triglyceride precursor, such as [¹⁴C]oleic acid or [³H]glycerol, in the culture medium.

    • Add the labeling medium to each well and incubate for 4-6 hours.

  • Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable buffer.

    • Extract total lipids using a chloroform:methanol (2:1) solution.

    • Separate the organic and aqueous phases by centrifugation.

  • Analysis:

    • Carefully collect the lower organic phase containing the lipids.

    • Spot the lipid extract onto a thin-layer chromatography (TLC) plate.

    • Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1).

    • Visualize the lipid spots using a phosphorimager or by autoradiography.

    • Quantify the radioactivity of the triglyceride spot to determine the extent of inhibition.

Cytotoxicity Assay

This assay determines the concentration at which this compound becomes toxic to cells.

Workflow:

Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Add Viability Reagent Add Viability Reagent Incubate (24-72h)->Add Viability Reagent Measure Signal Measure Signal Add Viability Reagent->Measure Signal

Figure 3: Workflow for a typical cytotoxicity assay.

Methodology (using MTT assay as an example):

  • Cell Plating:

    • Seed cells (e.g., Raji, HepG2, or a cancer cell line of interest) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to attach and grow for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay

This assay determines if the cytotoxic effects of this compound are mediated through the induction of apoptosis.

Workflow:

Seed and Treat Cells Seed and Treat Cells Harvest Cells Harvest Cells Seed and Treat Cells->Harvest Cells Stain with Annexin V and PI Stain with Annexin V and PI Harvest Cells->Stain with Annexin V and PI Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with Annexin V and PI->Analyze by Flow Cytometry

Figure 4: Workflow for the Annexin V/PI apoptosis assay.

Methodology (using Annexin V-FITC/Propidium Iodide staining):

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound (based on cytotoxicity data) for a predetermined time (e.g., 24 or 48 hours).

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use trypsinization.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Expected Results and Interpretation

  • TAG Synthesis Inhibition Assay: A dose-dependent decrease in the incorporation of the radiolabel into the triglyceride fraction is expected with increasing concentrations of this compound. This will confirm its DGAT inhibitory activity in intact cells.

  • Cytotoxicity Assay: The IC50 value for cytotoxicity can be determined. If this compound is selectively targeting a metabolic pathway, a significant cytotoxic effect may only be observed at higher concentrations or after prolonged exposure.

  • Apoptosis Assay: An increase in the percentage of apoptotic cells (early and late) with increasing concentrations of this compound would suggest that the compound induces programmed cell death. This is particularly relevant for evaluating its potential as an anti-cancer agent.

Conclusion

The provided protocols offer a foundational framework for the in vitro characterization of this compound. By assessing its impact on triglyceride synthesis, cell viability, and apoptosis, researchers can gain valuable insights into its cellular mechanism of action and therapeutic potential. Further investigations could explore its effects on specific DGAT isoforms, downstream signaling pathways, and its efficacy in more complex in vitro models such as 3D cell cultures.

References

Amidepsine A: A Potent Inhibitor of Triglyceride Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Amidepsine A, a fungal metabolite isolated from Humicola sp., has emerged as a valuable tool for studying the intricate pathways of triglyceride biosynthesis.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its use in key experimental models. This document is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and related metabolic disorders.

Mechanism of Action

Triglyceride synthesis is a fundamental metabolic process, and its dysregulation is implicated in various diseases, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease. The final and committed step in the major pathway for triglyceride synthesis is the acylation of diacylglycerol, a reaction catalyzed by the enzyme diacylglycerol acyltransferase (DGAT).[3][4] this compound exerts its effects by directly inhibiting the activity of DGAT, thereby blocking the formation of triglycerides.[1][2]

Quantitative Data: Inhibitory Activity of Amidepsines

Several members of the Amidepsine family have been characterized for their inhibitory effects on DGAT activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its analogues in different experimental systems.

CompoundAssay SystemTargetIC50 (µM)
This compoundRat Liver MicrosomesDGAT10.2
Amidepsine BRat Liver MicrosomesDGAT25.8
Amidepsine CRat Liver MicrosomesDGAT51.6
Amidepsine DRat Liver MicrosomesDGAT17.5
Amidepsine DRaji CellsTriglyceride Formation2.8

Data compiled from multiple sources.[2][3]

Signaling Pathway

The diagram below illustrates the canonical pathway of triglyceride biosynthesis, highlighting the step at which this compound exerts its inhibitory effect.

Triglyceride_Biosynthesis cluster_enzymes G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG TG Triglyceride DAG->TG Acyl-CoA GPAT GPAT AGPAT AGPAT PAP PAP DGAT DGAT AmidepsineA This compound AmidepsineA->DGAT

Caption: Triglyceride biosynthesis pathway and this compound's point of inhibition.

Experimental Workflow

The following diagram outlines a general workflow for assessing the inhibitory effect of this compound on triglyceride synthesis in a cellular context.

Experimental_Workflow start Start culture Culture Raji Cells start->culture treat Treat cells with This compound or Vehicle culture->treat incubate Incubate for defined period treat->incubate lyse Lyse cells incubate->lyse extract Extract Lipids lyse->extract quantify Quantify Triglycerides extract->quantify analyze Analyze and Compare Data quantify->analyze end End analyze->end

References

Troubleshooting & Optimization

Navigating the Labyrinth of Amidepsine A Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Amidepsine A, a potent inhibitor of diacylglycerol acyltransferase (DGAT), presents a formidable challenge for synthetic chemists. Its complex architecture, characterized by a depside bond, multiple stereocenters, and a macrocyclic core, demands a carefully orchestrated synthetic strategy. This technical support center provides a comprehensive guide to troubleshoot common issues encountered during the synthesis, offering insights into potential pitfalls and solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Macrocyclization and Ring Strain

Question: We are experiencing low yields during the macrocyclization step to form the core of this compound. What are the likely causes and how can we optimize this crucial reaction?

Answer:

Low yields in macrocyclization are a frequent hurdle, often stemming from a combination of factors including ring strain, unfavorable pre-cyclization conformations, and competing intermolecular reactions (oligomerization).

Troubleshooting Strategies:

  • High-Dilution Conditions: To minimize intermolecular side reactions, it is imperative to perform the macrocyclization under high-dilution conditions (typically 0.001-0.005 M). This favors the desired intramolecular reaction.

  • Choice of Cyclization Site: The point of ring closure significantly impacts the success of the macrocyclization. A careful analysis of the target molecule's conformational preferences can guide the selection of a bond disconnection that minimizes strain in the transition state. For depsides like this compound, macrolactonization or macrolactamization are common strategies.

  • Activating Reagents: The choice of coupling reagent for macrolactamization is critical. Reagents known to be effective in sterically hindered couplings and at low concentrations should be prioritized.

Comparative Yields of Common Macrolactamization Reagents:

Coupling Reagent Typical Yield Range (%) Key Considerations
HATU/HOAt 40-60 Generally reliable, but can be expensive.
DPPA 30-50 Azide-based, requires careful handling.

| Yamaguchi Esterification | 50-70 | For macrolactonization, often gives good yields. |

This data is illustrative and actual yields will vary based on the specific substrate and reaction conditions.

Stereochemical Control and Epimerization

Question: We are observing the formation of diastereomers during our synthesis, particularly at the stereocenter alpha to the carbonyl group in the amino acid fragment. How can we prevent epimerization?

Answer:

Epimerization is a common challenge in peptide and depsipeptide synthesis, especially during the activation of carboxylic acids for amide or ester bond formation. The alpha-proton of the activated amino acid is susceptible to abstraction by base, leading to racemization or epimerization.

Preventative Measures:

  • Mild Coupling Conditions: Employ coupling reagents that operate under mild, neutral, or slightly acidic conditions. Additives such as HOBt or HOAt can suppress epimerization by forming less reactive activated esters.

  • Base Selection: The choice and stoichiometry of the base are critical. Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) are generally preferred over less hindered amines. Use the minimum amount of base necessary to facilitate the reaction.

  • Temperature Control: Perform coupling reactions at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of epimerization.

  • Protecting Groups: The nature of the N-terminal protecting group on the amino acid can influence the rate of epimerization. Urethane-based protecting groups like Boc and Fmoc are generally effective at preventing this side reaction.

Logical Workflow for Troubleshooting Epimerization:

epimerization_troubleshooting start Epimerization Observed coupling_reagent Evaluate Coupling Reagent start->coupling_reagent base Assess Base coupling_reagent->base If still an issue temperature Check Temperature base->temperature If still an issue protecting_group Verify Protecting Group temperature->protecting_group If still an issue solution Problem Resolved protecting_group->solution Implement changes

Caption: Troubleshooting workflow for epimerization.

Protecting Group Strategy

Question: What is a suitable protecting group strategy for the synthesis of the polyfunctional building blocks of this compound?

Answer:

A robust and orthogonal protecting group strategy is fundamental to the successful synthesis of this compound. The choice of protecting groups must allow for their selective removal without affecting other sensitive functionalities in the molecule.

Recommended Protecting Group Scheme:

Functional GroupProtecting GroupDeprotection ConditionsOrthogonality
Amine (α-amino acid)Boc (tert-Butoxycarbonyl)Acidic (e.g., TFA)Orthogonal to Fmoc, Benzyl
Amine (side chain)Fmoc (Fluorenylmethyloxycarbonyl)Basic (e.g., Piperidine)Orthogonal to Boc, Benzyl
Carboxylic AcidBn (Benzyl ester)Hydrogenolysis (H₂, Pd/C)Orthogonal to Boc, Fmoc
Hydroxyl (Phenolic)TBDMS (tert-Butyldimethylsilyl)Fluoride source (e.g., TBAF)Orthogonal to Boc, Fmoc, Benzyl

Synthetic Strategy Overview:

protecting_groups cluster_building_blocks Building Block Synthesis cluster_coupling Fragment Coupling cluster_macrocyclization Macrocyclization cluster_final Final Deprotection A Amino Acid Fragment (Boc-protected amine, Bn-protected carboxyl) C Ester Bond Formation A->C B Aromatic Acid Fragment (TBDMS-protected phenol) B->C D Deprotection of Bn Ester C->D E Deprotection of Boc Amine D->E F Macrolactamization E->F G Removal of TBDMS F->G H This compound G->H

Caption: A potential protecting group strategy workflow.

Key Experimental Protocols

Protocol 1: Yamaguchi Macrolactonization

This protocol is a reliable method for the formation of the macrocyclic ester bond.

Methodology:

  • Preparation of the Seco-Acid: The linear precursor containing a free carboxylic acid and a free hydroxyl group is dried azeotropically with toluene to remove any residual water.

  • Activation: The dried seco-acid is dissolved in anhydrous THF (0.01 M). To this solution, 2,4,6-trichlorobenzoyl chloride (1.5 equivalents) and triethylamine (2.0 equivalents) are added at room temperature. The mixture is stirred for 2 hours.

  • Cyclization: The activated ester solution is then added dropwise via a syringe pump over several hours to a solution of 4-dimethylaminopyridine (DMAP, 5.0 equivalents) in a large volume of anhydrous toluene (to maintain high dilution, final concentration ~0.001 M) at reflux.

  • Workup: After the addition is complete, the reaction is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the macrocycle.

Protocol 2: HATU-Mediated Macrolactamization

This protocol is effective for the formation of the macrocyclic amide bond.

Methodology:

  • Preparation of the Linear Peptide: The linear peptide precursor with a free N-terminus and a free C-terminus is dissolved in a mixture of DMF and DCM (1:1, v/v) to a concentration of 0.001 M.

  • Coupling: To this solution, HATU (1.2 equivalents) and HOAt (1.2 equivalents) are added, followed by the slow, dropwise addition of DIPEA (2.5 equivalents) over 1 hour at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 24-48 hours. The progress of the reaction is monitored by LC-MS.

  • Purification: Upon completion, the solvent is removed in vacuo, and the crude product is purified by preparative reverse-phase HPLC to afford the desired macrocyclic peptide.

Technical Support Center: Overcoming Amidepsine A Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and solubilizing Amidepsine A in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a fungal metabolite that functions as an inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme crucial for triglyceride synthesis.[1][2] Its hydrophobic nature makes it poorly soluble in aqueous buffers, which can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the initial signs of solubility issues with this compound in my experiments?

Common indicators of solubility problems include:

  • Visible precipitates: A cloudy or hazy appearance in your stock solution or final assay buffer after adding this compound.

  • Inconsistent results: High variability between replicate experiments.

  • Lower than expected potency: The observed biological effect is less than anticipated, potentially due to the actual concentration of dissolved compound being lower than the nominal concentration.

Q3: What organic solvents are recommended for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a concentrated stock solution of this compound due to its high solubilizing capacity for a wide range of organic compounds.[3][4][5] Methanol is also a viable option.[6]

Q4: What is the maximum recommended concentration of DMSO in my final aqueous buffer?

To avoid solvent-induced artifacts in your experiments, the final concentration of DMSO should be kept as low as possible, typically below 1%, and ideally below 0.5%. The exact tolerance will depend on the specific cell line or assay system being used. It is crucial to include a vehicle control (buffer with the same final DMSO concentration without this compound) in your experiments.

Q5: Can I heat the solution to improve the solubility of this compound?

Gentle warming (e.g., to 37°C) can aid in the initial dissolution of this compound in the organic solvent. However, prolonged heating or high temperatures should be avoided to prevent potential degradation of the compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions.

Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The salt concentration in the buffer may also reduce solubility.1. Decrease the final concentration: Prepare a more dilute final solution of this compound. 2. Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing. 3. Use a co-solvent: Consider adding a small percentage of a water-miscible organic co-solvent like ethanol to the final buffer, if compatible with your assay. 4. Prepare an intermediate dilution: Dilute the DMSO stock in a solvent like ethanol before the final dilution in the aqueous buffer.
Cloudy or hazy solution even at low concentrations. The compound may not be fully dissolved in the initial stock solution, or it is aggregating in the aqueous environment.1. Ensure complete dissolution of the stock: After adding DMSO to the powdered this compound, vortex thoroughly and gently warm if necessary. Sonication in a water bath can also be beneficial. 2. Use a surfactant: For in vitro assays, a very low concentration of a non-ionic surfactant (e.g., Tween® 20 or Pluronic® F-68) can help maintain solubility, but check for compatibility with your experimental system.
Inconsistent results between experiments. This could be due to incomplete solubilization or precipitation of this compound, leading to variations in the actual concentration.1. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from the stock solution for each experiment. 2. Visually inspect solutions: Before use, carefully inspect all solutions for any signs of precipitation. 3. Standardize your protocol: Ensure a consistent and validated protocol for preparing your this compound solutions is used for every experiment.

Data Presentation: Solubility of this compound

Solvent/Buffer Estimated Solubility Notes
Dimethyl Sulfoxide (DMSO) ≥ 39.4 mg/mLThis compound is expected to be highly soluble in DMSO.
Methanol SolubleQualitative data suggests solubility in methanol.[6]
Ethanol Moderately SolubleCan be used as a co-solvent.
Phosphate Buffered Saline (PBS, pH 7.4) Very Poorly SolubleExpected to be in the low µM range or less.
Tris-HCl Buffer (pH 7.4) Very Poorly SolubleSimilar to PBS, solubility is expected to be very low.
Water InsolublePredicted to be practically insoluble in water.

Physicochemical Properties of this compound (and related Amidepsine D)

Property Value Source
Molecular Formula (this compound) C29H29NO11[1]
Molecular Weight (this compound) 567.5 g/mol [1]
Molecular Formula (Amidepsine D) C26H24O10
Molecular Weight (Amidepsine D) 496.5 g/mol
Predicted XLogP3 (Amidepsine D) 5.7

Note: A higher XLogP3 value indicates greater hydrophobicity.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Water bath or heat block (optional)

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of powdered this compound to equilibrate to room temperature before opening.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Add the calculated volume of DMSO directly to the vial of this compound.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If necessary, gently warm the solution to 37°C for 5-10 minutes, followed by further vortexing.

    • Alternatively, sonicate the vial in a water bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Dilutions in Aqueous Buffer

  • Materials:

    • This compound stock solution in DMSO

    • Sterile aqueous buffer (e.g., PBS, Tris-HCl, or cell culture medium) pre-warmed to the experimental temperature

    • Sterile polypropylene tubes

    • Vortex mixer

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in DMSO if very low final concentrations are required.

    • For the final dilution into the aqueous buffer, add the required volume of the this compound stock solution to the pre-warmed buffer.

    • Immediately vortex the solution for 30-60 seconds to ensure rapid and uniform dispersion.

    • Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.

    • Use the freshly prepared working solution in your experiment without delay.

Mandatory Visualizations

DGAT1 Signaling Pathway and Inhibition by this compound

DGAT1_Pathway cluster_0 Endoplasmic Reticulum Lumen cluster_1 Cytosol Lipid Droplet Lipid Droplet Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Substrate Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Substrate Triacylglycerol (TAG) Triacylglycerol (TAG) Triacylglycerol (TAG)->Lipid Droplet Incorporated into DGAT1->Triacylglycerol (TAG) Catalyzes Amidepsine_A This compound Amidepsine_A->DGAT1 Inhibits

Caption: Inhibition of Triacylglycerol Synthesis by this compound.

Experimental Workflow for Preparing this compound Working Solutions

Experimental_Workflow start Start: this compound (powder) stock_prep Prepare Stock Solution in DMSO start->stock_prep dissolution_check Visual Inspection for Complete Dissolution stock_prep->dissolution_check dissolution_check->stock_prep Not Dissolved (Vortex/Warm/Sonicate) aliquot Aliquot and Store at -20°C/-80°C dissolution_check->aliquot Dissolved thaw Thaw Single-Use Aliquot aliquot->thaw dilution Dilute in Pre-warmed Aqueous Buffer thaw->dilution final_check Visual Inspection for Precipitation dilution->final_check use Use Immediately in Experiment final_check->use No Precipitate troubleshoot Troubleshoot (Refer to Guide) final_check->troubleshoot Precipitate Observed

Caption: Workflow for this compound Solution Preparation.

References

Technical Support Center: Optimizing Amlodipine Concentration for Cell-Based Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Amlodipine in cell-based studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Amlodipine in a cellular context?

Amlodipine is a dihydropyridine calcium channel blocker. Its primary mechanism involves the inhibition of L-type voltage-gated calcium channels on the cell membrane. This blockage prevents the influx of extracellular calcium ions into the cell. In vascular smooth muscle cells, this leads to relaxation and vasodilation. In other cell types, this reduction in intracellular calcium can affect various downstream signaling pathways.

Q2: What is a typical starting concentration range for Amlodipine in cell-based assays?

Based on published studies, a typical starting concentration range for Amlodipine in cell-based assays is between 1 µM and 50 µM. However, the optimal concentration is highly dependent on the cell line and the specific biological endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Is Amlodipine cytotoxic to cells?

Yes, Amlodipine can exhibit cytotoxicity at higher concentrations. The cytotoxic concentration varies significantly between cell lines. For example, in some cancer cell lines, cytotoxicity has been observed at concentrations as low as 10 µM, while other cell types may tolerate higher concentrations. It is crucial to determine the cytotoxic threshold in your cell line of interest using a cell viability assay.

Q4: How should I prepare Amlodipine for cell culture experiments?

Amlodipine besylate is slightly soluble in water but is often dissolved in a stock solution of dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Data Presentation: Effective and Cytotoxic Concentrations of Amlodipine

The following table summarizes reported IC50 values and cytotoxic concentrations of Amlodipine in various human cell lines. This data should be used as a reference to guide your experimental design.

Cell LineAssay TypeEffective Concentration / IC50Cytotoxicity Observed
HT-29 (Colon Cancer)MTT Assay>90% cytotoxicity at 10 µg/mlYes
MDA-MB-231 (Breast Cancer)MTT AssayIC50: 8.66 µMYes
MCF-7 (Breast Cancer)MTT AssayIC50: 12.60 µMYes
Vascular Smooth Muscle CellsTrypan Blue Staining5% cytotoxicity at 1 µM, 10% at >10 µMYes
A549 (Lung Cancer)MTT AssayIC50: 23 µMYes
H1299 (Lung Cancer)MTT AssayIC50: 25.66 µMYes
KYSE-450 (Esophageal Cancer)MTT AssayDose-dependent decrease in viability (4-10 µg/mL)Yes
Eca109 (Esophageal Cancer)MTT AssayDose-dependent decrease in viability (4-10 µg/mL)Yes

Experimental Protocols

Protocol 1: Determining Optimal Amlodipine Concentration using MTT Assay

This protocol outlines the steps to determine the dose-response curve of Amlodipine in a specific cell line to identify the optimal non-cytotoxic and effective concentration range.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Amlodipine Treatment:

    • Prepare a serial dilution of Amlodipine in a complete culture medium. A suggested range is 0.1, 1, 5, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest Amlodipine concentration).

    • Remove the old medium from the cells and add 100 µL of the Amlodipine dilutions or vehicle control to the respective wells.

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[3]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[4]

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the Amlodipine concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot for Phospho-ERK1/2

This protocol describes how to assess the effect of Amlodipine on the phosphorylation of ERK1/2, a downstream target in its signaling pathway.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of Amlodipine for the determined time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total ERK1/2 as a loading control.

Mandatory Visualizations

Amlodipine_Signaling_Pathway Amlodipine Amlodipine L_type_Ca_Channel L-type Ca2+ Channel Amlodipine->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx Intracellular_Ca Intracellular [Ca2+] Downstream_Signaling Downstream Signaling (e.g., Calmodulin, MLCK) Intracellular_Ca->Downstream_Signaling ERK_Pathway MEK/ERK Pathway Intracellular_Ca->ERK_Pathway Modulates Akt_Pathway PI3K/Akt Pathway Intracellular_Ca->Akt_Pathway Modulates Cellular_Response Cellular Response (e.g., Proliferation, Migration) Downstream_Signaling->Cellular_Response ERK_Pathway->Cellular_Response Akt_Pathway->Cellular_Response

Caption: Amlodipine's mechanism of action.

Experimental_Workflow Start Start: Prepare Amlodipine Stock Solution Dose_Response Perform Dose-Response Experiment (e.g., MTT Assay) Start->Dose_Response Determine_IC50 Determine IC50 and Cytotoxic Threshold Dose_Response->Determine_IC50 Select_Concentrations Select Non-Cytotoxic Concentrations for Assays Determine_IC50->Select_Concentrations Functional_Assay Perform Functional Assays (e.g., Migration, Western Blot) Select_Concentrations->Functional_Assay Analyze_Data Analyze and Interpret Results Functional_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for optimizing Amlodipine concentration.

Troubleshooting_Guide Start Issue: Inconsistent or No Effect of Amlodipine Check_Solubility Is Amlodipine fully dissolved in the stock solution and medium? Start->Check_Solubility Solubility_Yes Yes Check_Solubility->Solubility_Yes Solubility_No No Check_Solubility->Solubility_No Check_Concentration Is the concentration appropriate for the cell line? Solubility_Yes->Check_Concentration Troubleshoot_Solubility Troubleshoot Solubility: - Prepare fresh stock solution. - Ensure final DMSO concentration is low. - Vortex well before use. Solubility_No->Troubleshoot_Solubility Concentration_Yes Yes Check_Concentration->Concentration_Yes Concentration_No No Check_Concentration->Concentration_No Check_Cell_Health Are the cells healthy and in the exponential growth phase? Concentration_Yes->Check_Cell_Health Optimize_Concentration Optimize Concentration: - Perform a new dose-response curve. - Consult literature for your specific cell line. Concentration_No->Optimize_Concentration Cell_Health_Yes Yes Check_Cell_Health->Cell_Health_Yes Cell_Health_No No Check_Cell_Health->Cell_Health_No Further_Investigation Consider other factors: - Off-target effects. - Experimental variability. Cell_Health_Yes->Further_Investigation Optimize_Culture Optimize Cell Culture Conditions: - Check for contamination. - Ensure proper seeding density. Cell_Health_No->Optimize_Culture

Caption: Troubleshooting guide for Amlodipine experiments.

References

Validation & Comparative

Comparative Analysis of DGAT Inhibitory Activity: Amidepsine A vs. Amidepsine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the diacylglycerol acyltransferase (DGAT) inhibitory activity of two natural products, Amidepsine A and Amidepsine B. DGAT is a key enzyme in triglyceride synthesis, making it a promising target for the development of therapeutics for metabolic diseases such as obesity and type 2 diabetes.

Executive Summary

This compound and Amidepsine B, isolated from the fungus Humicola sp. FO-2942, have been identified as inhibitors of DGAT. Experimental data indicates that this compound is a potent inhibitor of DGAT. While a specific inhibitory concentration for Amidepsine B is not explicitly detailed in the reviewed literature, the available data for the Amidepsine class of compounds suggests its activity is within a similar range. This guide synthesizes the available quantitative data and outlines the general experimental protocols used to assess DGAT inhibition.

Data Presentation

The following table summarizes the known DGAT inhibitory activities of this compound. The inhibitory concentration (IC50) for Amidepsine B is not specified in the available literature, but the general range for the Amidepsine class of compounds is provided for context.

CompoundIC50 (µM) for DGAT InhibitionSource Organism
This compound 10.2[1]Humicola sp. FO-2942
Amidepsine B Not specified (within 10.2 - 51.6 µM range for Amidepsines)[2]Humicola sp. FO-2942

Experimental Protocols

The following is a generalized protocol for determining DGAT inhibitory activity based on methods described in the scientific literature. The specific conditions for the Amidepsine studies may have varied.

In Vitro DGAT Inhibition Assay using Rat Liver Microsomes

This assay measures the ability of a compound to inhibit the enzymatic activity of DGAT in a preparation of rat liver microsomes, which are rich in this enzyme.

1. Preparation of Rat Liver Microsomes:

  • Liver tissue is homogenized in a buffered solution.

  • The homogenate is centrifuged at a low speed to remove cell debris and nuclei.

  • The resulting supernatant is then centrifuged at a high speed to pellet the microsomes.

  • The microsomal pellet is washed and resuspended in a suitable buffer for the enzyme assay.

2. DGAT Activity Assay:

  • The standard assay mixture contains the microsomal protein, a buffer (e.g., Tris-HCl), a magnesium salt (e.g., MgCl2), a diacylglycerol substrate (e.g., 1,2-diolein), and radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA).

  • The test compounds (this compound or B) are added to the assay mixture at various concentrations.

  • The reaction is initiated by the addition of the radiolabeled acyl-CoA and incubated at a specific temperature (e.g., 37°C) for a set period.

  • The reaction is stopped by the addition of a solvent mixture (e.g., isopropanol/heptane/water).

  • The radiolabeled triglycerides, the product of the DGAT reaction, are extracted and separated from the unreacted substrates, typically using thin-layer chromatography (TLC).

  • The amount of radioactivity incorporated into the triglyceride fraction is quantified using a scintillation counter.

3. Calculation of IC50:

  • The percentage of DGAT inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of DGAT activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization

Signaling Pathway: Triglyceride Synthesis and DGAT Inhibition

The following diagram illustrates the final step of triglyceride synthesis, which is catalyzed by DGAT, and the inhibitory action of Amidepsines.

DGAT_Inhibition cluster_0 Endoplasmic Reticulum cluster_1 Inhibition Diacylglycerol Diacylglycerol DGAT DGAT Diacylglycerol->DGAT Substrate Acyl-CoA Acyl-CoA Acyl-CoA->DGAT Substrate Triglyceride Triglyceride DGAT->Triglyceride Product Amidepsine_A_B This compound & B Amidepsine_A_B->DGAT Inhibits

Caption: DGAT catalyzes the final step in triglyceride synthesis. Amidepsines A & B inhibit this process.

References

Amidepsine A in the Landscape of Natural DGAT Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Amidepsine A with other natural product inhibitors of Diacylglycerol Acyltransferase (DGAT), a critical enzyme in triglyceride synthesis and a promising target for metabolic diseases. This document synthesizes experimental data on inhibitory potency and selectivity, details the methodologies behind these findings, and visualizes key biological pathways and experimental workflows.

Performance Comparison of Natural DGAT Inhibitors

The inhibitory activities of this compound and other notable natural product DGAT inhibitors are summarized below. The data, presented as IC50 values, indicate the concentration of the inhibitor required to reduce DGAT activity by 50%. A lower IC50 value signifies greater potency.

InhibitorSource Organism/ClassDGAT Inhibition (Rat Liver Microsomes) IC50 (µM)DGAT1 IC50 (µM)DGAT2 IC50 (µM)Cellular TG Formation Inhibition IC50 (µM)
This compound Humicola sp. FO-2942 (Fungus)10.2[1][2]Inhibits both[3]Inhibits both[3]15.5 (Raji cells)[2][4]
Amidepsines B & C Humicola sp. FO-2942 (Fungus)10.2 - 51.6[1][5]---
Xanthohumol Humulus lupulus (Hops)50.3[6]40[7]40[7]-
Xanthohumol B Humulus lupulus (Hops)194[6]---
Roselipins (1A, 1B, 2A, 2B) Gliocladium roseum KF-1040 (Fungus)15 - 22[8]No significant inhibition[3]Selective inhibition[3]-
Betulinic Acid Alnus hirsuta (Alder)9.6[9][10]--Inhibits in HepG2 cells[9]

Experimental Methodologies

The data presented in this guide are derived from established in vitro and cellular assays for determining DGAT inhibition. Understanding these methodologies is crucial for interpreting the results and designing future experiments.

In Vitro DGAT Inhibition Assays

A common method for assessing DGAT activity involves using rat liver microsomes as a source of the enzyme. These assays typically measure the incorporation of a labeled substrate into triglycerides.

1. Radiometric Thin-Layer Chromatography (TLC) Assay:

  • Principle: This classic assay measures the enzymatic activity of DGAT by quantifying the formation of radiolabeled triglycerides from radiolabeled acyl-CoA and diacylglycerol.

  • Protocol Outline:

    • Rat liver microsomes are incubated with the test inhibitor at various concentrations.

    • The enzymatic reaction is initiated by adding a reaction mixture containing a buffer, diacylglycerol, and a radiolabeled acyl-CoA substrate (e.g., [14C]oleoyl-CoA).

    • The reaction is allowed to proceed for a specific time and then stopped.

    • Lipids are extracted from the reaction mixture.

    • The extracted lipids are separated by thin-layer chromatography (TLC).

    • The amount of radiolabeled triglyceride is quantified using a phosphorimager or by scraping the corresponding spot and using liquid scintillation counting.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. Fluorescence-Based Assays:

  • Principle: These assays offer a non-radioactive alternative by using fluorescently labeled substrates or by detecting a fluorescent product of the DGAT reaction. One such method detects the release of Coenzyme A (CoA) during the reaction.[11]

  • Protocol Outline:

    • Similar to the TLC assay, microsomes and inhibitors are pre-incubated.

    • The reaction is started by adding diacylglycerol and a non-radiolabeled acyl-CoA.

    • A reagent that reacts with the free thiol group of the released CoA to produce a fluorescent signal is included in the reaction mixture.

    • The increase in fluorescence over time is measured using a fluorometer.

    • IC50 values are determined from the dose-response curves.

Cellular Triglyceride Formation Assay

This assay evaluates the ability of an inhibitor to block triglyceride synthesis within a cellular context.

  • Principle: The assay measures the incorporation of a labeled precursor (e.g., [14C]glycerol or a fluorescently labeled fatty acid) into the cellular triglyceride pool in the presence of the inhibitor.

  • Protocol Outline:

    • A suitable cell line (e.g., Raji or HepG2 cells) is cultured and treated with various concentrations of the DGAT inhibitor.

    • A labeled precursor is added to the cell culture medium.

    • After an incubation period, the cells are harvested, and total lipids are extracted.

    • The lipid extract is separated by TLC.

    • The amount of label incorporated into the triglyceride fraction is quantified.

    • The IC50 value is calculated based on the reduction in labeled triglyceride formation.

Signaling Pathways and Experimental Workflows

To provide a broader context, the following diagrams illustrate the central role of DGAT in metabolism and a typical workflow for identifying and characterizing novel DGAT inhibitors.

DGAT_Signaling_Pathway Glycerol_3_Phosphate Glycerol-3-Phosphate Lysophosphatidic_Acid Lysophosphatidic Acid Glycerol_3_Phosphate->Lysophosphatidic_Acid Acyl_CoA1 Acyl-CoA Acyl_CoA1->Lysophosphatidic_Acid Phosphatidic_Acid Phosphatidic Acid Lysophosphatidic_Acid->Phosphatidic_Acid Acyl_CoA2 Acyl-CoA Acyl_CoA2->Phosphatidic_Acid Diacylglycerol Diacylglycerol (DAG) Phosphatidic_Acid->Diacylglycerol Triglyceride Triglyceride (TG) Diacylglycerol->Triglyceride Final Step Acyl_CoA3 Acyl-CoA Acyl_CoA3->Triglyceride Lipid_Droplets Storage in Lipid Droplets Triglyceride->Lipid_Droplets DGAT1 DGAT1 DGAT1->Triglyceride DGAT2 DGAT2 DGAT2->Triglyceride

Caption: Triglyceride synthesis pathway highlighting the final, committed step catalyzed by DGAT1 and DGAT2.

Experimental_Workflow Screening Natural Product Library Screening In_Vitro_Assay In Vitro DGAT Inhibition Assay (e.g., Radiometric or Fluorescent) Screening->In_Vitro_Assay Hit_Identification Hit Identification & IC50 Determination In_Vitro_Assay->Hit_Identification Cellular_Assay Cellular Triglyceride Formation Assay Hit_Identification->Cellular_Assay Lead_Validation Lead Compound Validation Cellular_Assay->Lead_Validation In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Validation->In_Vivo_Studies

Caption: A generalized workflow for the discovery and development of novel DGAT inhibitors from natural sources.

References

A Comparative Guide to the Structure-Activity Relationship of Antimicrobial Peptide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Amidepsine" and its analogs did not yield specific scientific literature. Therefore, this guide focuses on the well-documented structure-activity relationships (SAR) of antimicrobial peptides (AMPs) and their synthetic analogs. AMPs are a broad class of molecules characterized by amide bonds and serve as an excellent model for understanding how structural modifications influence biological activity.

Antimicrobial peptides are promising alternatives to conventional antibiotics, largely due to their broad-spectrum activity and lower propensity for inducing resistance.[1][2][3] Their effectiveness is governed by a delicate balance of key physicochemical properties, including net positive charge, hydrophobicity, and amphipathic secondary structure.[1][4] Understanding the SAR of these peptides is crucial for designing novel analogs with enhanced antimicrobial potency and reduced toxicity to host cells.[5][6]

Key Physicochemical Properties and Their Impact on Activity

The primary mechanism of action for many AMPs involves interaction with and disruption of the bacterial cell membrane.[7][8][9] This interaction is driven by fundamental properties that can be systematically modified to optimize peptide function.

  • Cationic Charge: Most AMPs are cationic, a feature that facilitates their initial electrostatic attraction to the negatively charged components of microbial membranes (like lipopolysaccharides and teichoic acids), providing selectivity over the generally zwitterionic membranes of eukaryotic cells.[1][5]

  • Hydrophobicity: Following the initial electrostatic interaction, the hydrophobicity of the peptide drives its insertion into the lipid bilayer, which is critical for membrane disruption.[10][11]

  • Amphipathicity: This refers to the spatial separation of charged/hydrophilic and hydrophobic residues, often realized when the peptide adopts a secondary structure (e.g., an α-helix) upon membrane interaction. This arrangement is key to destabilizing and permeabilizing the membrane.[1][10]

Modifying these attributes through amino acid substitution or other chemical alterations allows for the fine-tuning of a peptide's therapeutic index.

Data Presentation: SAR Trends in AMP Analogs

The following table summarizes the general trends observed when modifying the core properties of antimicrobial peptides. The goal in analog design is often to maximize antimicrobial activity while minimizing hemolytic activity (lysis of red blood cells), a common indicator of cytotoxicity.

Modification StrategyResulting Physicochemical ChangeGeneral Effect on Antimicrobial ActivityGeneral Effect on Hemolytic Activity (Toxicity)Rationale & Considerations
Substitution with Cationic Residues (e.g., Lys, Arg) Increased Net Positive ChargeOften increases up to an optimal point, then plateaus or decreases.[1]Can either decrease or increase depending on other factors. A very high charge may not be optimal.Enhances initial electrostatic attraction to bacterial membranes. Arginine can sometimes be more effective than lysine due to its guanidinium group forming more hydrogen bonds.[5]
Substitution with Hydrophobic Residues (e.g., Trp, Leu) Increased Overall HydrophobicityGenerally increases, as it promotes deeper insertion into the membrane core.[11]Tends to increase significantly. Excessive hydrophobicity is a primary driver of non-specific toxicity.[1][5]A critical balance is required. Too little hydrophobicity prevents membrane disruption, while too much leads to poor selectivity and high toxicity.[4]
Sequence Scrambling/Isomerization Altered Amphipathicity & StructureCan increase or decrease. Optimizing the amphipathic moment is key.Highly dependent on the final structure. A well-defined amphipathic structure can enhance selectivity.Aims to improve the spatial arrangement of hydrophobic and cationic residues to maximize interaction with bacterial membranes while minimizing interaction with eukaryotic ones.
Peptide Truncation Reduced Size and potentially altered propertiesCan be maintained or improved if the core active region is preserved.Often reduced, as shorter peptides may have lower overall hydrophobicity.Identifies the minimal sequence required for activity, reducing synthesis cost and potentially improving tissue penetration.
Cyclization (Head-to-Tail or Side-Chain) Increased Structural Rigidity & StabilityOften increases due to a more stable, pre-organized bioactive conformation.Variable, but can be reduced by constraining conformations that lead to toxicity.Enhances resistance to degradation by proteases, a major limitation of linear peptides.
Introduction of Peptoid Monomers Altered Backbone (Side chain on Nitrogen)Can be maintained or enhanced.Can be modulated by adjusting side chains.Peptoids are highly resistant to proteolysis, overcoming a key drawback of natural peptides. Their SAR principles are similar to peptides.[5]

Experimental Protocols

The evaluation of novel AMP analogs involves a standardized set of in vitro assays to determine their efficacy and safety profile.

Peptide Synthesis
  • Method: Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing synthetic peptides.

  • Protocol:

    • The C-terminal amino acid is covalently attached to an insoluble polymer resin.

    • The peptide is elongated by sequentially adding protected amino acids. A coupling agent (e.g., HBTU, DIC) facilitates the formation of the amide bond.

    • A deprotection step is performed after each coupling to remove the N-terminal protecting group (e.g., Fmoc), allowing the next amino acid to be added.

    • Once the sequence is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

    • The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The final product's identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Protocol (Broth Microdilution):

    • A bacterial strain (e.g., E. coli, S. aureus) is cultured to the mid-logarithmic growth phase.

    • The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable growth medium.

    • In a 96-well microtiter plate, serial two-fold dilutions of the peptide are prepared in the growth medium.

    • The standardized bacterial suspension is added to each well containing the peptide dilutions.

    • Positive (bacteria only) and negative (medium only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.

Hemolysis Assay
  • Objective: To assess the peptide's cytotoxicity by measuring its ability to lyse red blood cells.

  • Protocol:

    • Fresh human or animal red blood cells (RBCs) are washed multiple times in a phosphate-buffered saline (PBS) solution via centrifugation.

    • A suspension of RBCs (e.g., 2-4% v/v) is prepared in PBS.

    • Serial dilutions of the peptide are prepared in a 96-well plate.

    • The RBC suspension is added to each well.

    • Controls include a negative control (RBCs in PBS for 0% hemolysis) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

    • The plate is incubated (e.g., for 1 hour at 37°C).

    • The plate is centrifuged to pellet intact RBCs.

    • The supernatant is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin release (e.g., 450 nm).

    • The percentage of hemolysis is calculated relative to the positive control.

Visualizations

General Structure of an Amphipathic Antimicrobial Peptide

G cluster_peptide Amphipathic α-Helix cluster_key Residue Key p1 Lys p2 Leu p3 Ala p4 Lys p5 Leu p6 Lys p7 Ala p8 Trp p9 Lys key1 key1_label key2 key2_label

Caption: Spatial separation of cationic (blue) and hydrophobic (green) residues in an α-helical AMP.

Experimental Workflow for AMP Analog Evaluation

G cluster_workflow AMP Analog Evaluation Workflow A Peptide Design & Synthesis (SPPS) B Purification & Characterization (RP-HPLC, Mass Spectrometry) A->B C Antimicrobial Activity Assay (MIC Determination) B->C D Cytotoxicity Assay (Hemolysis) B->D E Data Analysis (SAR Determination) C->E D->E F Lead Optimization E->F

Caption: Standard workflow for the design, synthesis, and evaluation of novel AMP analogs.

Mechanism of Action: Membrane Disruption Model

G Toroidal Pore Model of Membrane Disruption cluster_membrane Bacterial Membrane Initial Contact Initial Contact Membrane Insertion Membrane Insertion Initial Contact->Membrane Insertion Hydrophobic interactions Pore Formation Pore Formation Membrane Insertion->Pore Formation Lipid displacement Cell Lysis Cell Lysis Pore Formation->Cell Lysis Ion leakage AMP Cationic AMP AMP->Initial Contact Electrostatic attraction MembraneSurface Negatively Charged Membrane Surface

Caption: Simplified model of AMP-induced membrane disruption leading to bacterial cell death.

References

Cross-Validation of Depsipeptide Effects in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the rigorous evaluation of novel therapeutic compounds across multiple cell lines is paramount to understanding their potential efficacy and mechanism of action. This guide provides a comparative overview of the biological effects of depsipeptides, focusing on Amidepsine A and using the well-characterized histone deacetylase (HDAC) inhibitor, Romidepsin, as a detailed case study for cross-validation.

This compound: A Diacylglycerol Acyltransferase (DGAT) Inhibitor

This compound is a fungal metabolite originally isolated from the culture broth of Humicola sp. FO-2942.[1][2] Its primary identified mechanism of action is the inhibition of diacylglycerol acyltransferase (DGAT), a key enzyme in the final step of triglyceride synthesis.[1][2]

Mechanism of Action: this compound specifically targets DGAT, thereby impeding the formation of triglycerides. This has been demonstrated in both enzymatic and cell-based assays.

Reported Biological Activity: The inhibitory effects of this compound have been quantified, providing the following half-maximal inhibitory concentrations (IC50):

TargetSystemIC50 (µM)
Diacylglycerol Acyltransferase (DGAT)Rat Liver Microsomes10.2[2]
Triacylglycerol FormationRaji (human B-lymphocyte) Cells15.5

Case Study: Cross-Validation of Romidepsin's Efficacy Across Cancer Cell Lines

Romidepsin (also known as FK228 or Istodax®) is a potent, natural bicyclic depsipeptide that functions as a histone deacetylase (HDAC) inhibitor.[3] It is an FDA-approved anticancer agent for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[3]

Mechanism of Action

Romidepsin acts as a prodrug. Within the cell, its disulfide bond is reduced, releasing a thiol group that binds to the zinc atom in the active site of class I histone deacetylases (HDAC1 and HDAC2).[3][4] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This, in turn, alters gene expression, leading to the reactivation of tumor suppressor genes and subsequent cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]

Signaling Pathway Inhibition: Beyond its effects on histone acetylation, Romidepsin has been shown to modulate key survival signaling pathways. Notably, it inhibits the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. Treatment with Romidepsin leads to a decrease in the phosphorylation of PI3K, Akt, and mTOR, thereby suppressing downstream signaling that promotes cell survival and proliferation.[6]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Promotes Romidepsin Romidepsin Romidepsin->PI3K Inhibits Romidepsin->Akt Inhibits (dephosphorylation) Romidepsin->mTOR Inhibits

Figure 1. Romidepsin's inhibition of the PI3K/Akt/mTOR signaling pathway.
Data Presentation: Cross-Validation of Cytotoxic Effects

The efficacy of Romidepsin has been evaluated across a multitude of cancer cell lines. The following table summarizes its cytotoxic activity, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Cell LineCancer TypeIC50 (nM)
T-Cell Lymphoma
Hut-78Cutaneous T-Cell Lymphoma0.038 - 6.36
Karpas-299Anaplastic Large Cell Lymphoma0.44 - 3.87
Neuroblastoma
SMS-KCNRNeuroblastoma1 - 6.5
SK-N-BENeuroblastoma1 - 6.5
LA1-15NNeuroblastoma1 - 6.5
SY5YNeuroblastoma1 - 6.5
ASNeuroblastoma1 - 6.5
IMR32Neuroblastoma1 - 6.5
Leukemia
U-937Histiocytic Lymphoma5.92[7]
K562Chronic Myelogenous Leukemia8.36[7]
CCRF-CEMAcute Lymphoblastic Leukemia6.95[7]
Solid Tumors
A549Non-Small Cell Lung CancerProliferation inhibited
RT112Bladder Cancer5[8]
MBT2Bladder Cancer2[8]
HT1376Bladder Cancer0.6[8]

Note: IC50 values can vary based on the assay conditions and exposure time.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of depsipeptides like Romidepsin.

Experimental Workflow for Cross-Validation:

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis select_cells Select Diverse Cancer Cell Lines culture_cells Cell Culture and Seeding select_cells->culture_cells treat_cells Treat Cells with Varying Concentrations culture_cells->treat_cells drug_prep Prepare Drug Dilutions drug_prep->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability apoptosis Apoptosis Assay (e.g., Western Blot for Cleaved Caspases) treat_cells->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot for p-Akt) treat_cells->pathway ic50 Calculate IC50 Values viability->ic50 mechanism Elucidate Mechanism of Action apoptosis->mechanism pathway->mechanism compare Compare Effects Across Cell Lines ic50->compare mechanism->compare

Figure 2. General experimental workflow for cross-validating a compound's effects.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

  • Materials:

    • 96-well plates

    • Cancer cell lines of interest

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • The next day, treat the cells with various concentrations of the test compound (e.g., Romidepsin) and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][9]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

2. Apoptosis Analysis (Western Blot for Cleaved Caspases)

Western blotting is used to detect specific proteins in a sample and can identify the cleavage of caspases, a hallmark of apoptosis.

  • Materials:

    • Treated and untreated cell pellets

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the cell pellets in lysis buffer and quantify the protein concentration.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. The presence of cleaved caspase bands indicates apoptosis.

References

A Researcher's Guide to Amidepsine A: Evaluating its Role as a Pharmacological Probe for Diacylglycerol Acyltransferase (DGAT)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Amidepsine A's performance against other Diacylglycerol O-Acyltransferase (DGAT) inhibitors, supported by experimental data and detailed protocols.

Introduction to DGAT: A Key Player in Triglyceride Synthesis

Diacylglycerol O-acyltransferase (DGAT) is a crucial enzyme in lipid metabolism, catalyzing the final and committed step in the synthesis of triglycerides from diacylglycerol and a fatty acyl-CoA.[1] This process is central to energy storage in the form of lipid droplets. In mammals, two DGAT enzymes, DGAT1 and DGAT2, have been identified. While both catalyze the same reaction, they share no sequence homology and are thought to have distinct physiological roles.[2][3]

Given their central role in triglyceride metabolism, DGAT enzymes have emerged as attractive therapeutic targets for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[4] Pharmacological inhibition of DGAT1, in particular, has been shown to reduce body weight, improve insulin sensitivity, and alleviate hepatic steatosis in preclinical models.[2][5] This has spurred the development of numerous small molecule inhibitors to probe the function of these enzymes and for potential therapeutic use.

This compound: A Natural Product DGAT Inhibitor

This compound is a natural product isolated from the fermentation broth of Humicola sp. FO-2942.[6] It is one of several active compounds, including Amidepsine B and C, identified as inhibitors of DGAT.[6][7] Structurally, the amidepsines are depsipeptides. While their potential as DGAT inhibitors has been established, a comprehensive validation of this compound as a selective and potent pharmacological probe is necessary.

Validating this compound as a Pharmacological Probe for DGAT

A robust pharmacological probe should exhibit high potency, selectivity for its target over other related proteins, and a well-defined mechanism of action. Below, we evaluate this compound based on these criteria and compare it to other known DGAT inhibitors.

Signaling Pathway of Triglyceride Synthesis

The synthesis of triglycerides is a multi-step process culminating in the DGAT-catalyzed reaction. Understanding this pathway is essential for interpreting the effects of DGAT inhibitors.

Triglyceride Synthesis Pathway G3P Glycerol-3-phosphate LPA Lysophosphatidic acid G3P->LPA PA Phosphatidic acid LPA->PA DAG Diacylglycerol PA->DAG PAP TAG Triglyceride DAG->TAG AcylCoA Acyl-CoA AcylCoA->LPA AGPAT AcylCoA->PA LPAAT AcylCoA->TAG DGAT DGAT DGAT1 / DGAT2 DGAT Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Microsomes Prepare Microsomes (e.g., from Sf9 cells overexpressing DGAT1/2) Incubate Incubate microsomes, inhibitor, and reaction mix (e.g., 30 min at 37°C) Microsomes->Incubate Inhibitor Prepare serial dilutions of test inhibitor (e.g., this compound) Inhibitor->Incubate Substrates Prepare reaction mix with substrates (e.g., 1,2-diacylglycerol and [14C]oleoyl-CoA) Substrates->Incubate Stop Stop reaction (e.g., with isopropanol/heptane/water) Incubate->Stop Extract Extract lipids Stop->Extract TLC Separate lipids by TLC Extract->TLC Quantify Quantify radiolabeled triglyceride (e.g., by phosphorimaging) TLC->Quantify Calculate Calculate % inhibition vs. control Quantify->Calculate Plot Plot dose-response curve and determine IC50 Calculate->Plot Probe Validation Framework cluster_discovery Discovery & Initial Characterization cluster_selectivity Selectivity Profiling cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Screening Screening identifies hit (e.g., this compound) Potency Determine in vitro potency (IC50) Screening->Potency Isoform Test against target isoforms (DGAT1 vs. DGAT2) Potency->Isoform Related Test against related enzymes (e.g., other acyltransferases) Isoform->Related MoA Determine mechanism of action (e.g., competitive, non-competitive) Related->MoA Cellular Confirm target engagement in cells (e.g., inhibit TG synthesis) MoA->Cellular PK Assess pharmacokinetics (PK) Cellular->PK Efficacy Test in a relevant disease model (e.g., diet-induced obesity) PK->Efficacy

References

A Comparative Guide to Amidepsine A and Other Inhibitors of Lipid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amidepsine A with other prominent inhibitors of lipid synthesis, namely Cerulenin, Orlistat, and TVB-2640. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to Lipid Synthesis Inhibition

The synthesis of lipids is a fundamental cellular process, crucial for energy storage, membrane structure, and signaling. In various pathological conditions, including metabolic diseases and cancer, lipid synthesis pathways are often dysregulated, making them attractive targets for therapeutic intervention. Inhibitors of lipid synthesis can be broadly categorized based on their specific enzymatic targets. This guide focuses on two key enzymes: Diacylglycerol Acyltransferase (DGAT), which catalyzes the final step in triglyceride synthesis, and Fatty Acid Synthase (FAS), a multi-enzyme protein that mediates the de novo synthesis of fatty acids.

This compound is a fungal metabolite that has been identified as an inhibitor of DGAT.[1][2][3][4] In contrast, Cerulenin, Orlistat, and TVB-2640 are well-characterized inhibitors of FAS.[5][6][7][8] Understanding the distinct mechanisms of action of these compounds is critical for interpreting their biological effects and assessing their therapeutic potential.

Comparative Analysis of Inhibitors

The following table summarizes the key characteristics and quantitative data for this compound and the selected FAS inhibitors. It is important to note that the primary targets of these molecules differ, which is reflected in their inhibitory activities.

InhibitorPrimary TargetMechanism of ActionChemical ClassIC50 Value(s)Source Organism/Type
This compound Diacylglycerol Acyltransferase (DGAT)Competitive inhibitor of DGAT, preventing the final step of triglyceride synthesis.[9]Fungal Metabolite10.2 µM (rat liver microsomes)[3][4], 15.5 µM (Raji cells)[2]Humicola sp. FO-2942[1]
Cerulenin Fatty Acid Synthase (FAS)Irreversibly inhibits the β-ketoacyl-ACP synthase domain of FAS by covalent modification.[10]Fungal Metabolite (Epoxide)5.55 µg/mL (in U-87MG human glioblastoma cells)[11]Cephalosporium caerulens[6]
Orlistat Fatty Acid Synthase (FAS) & Pancreatic LipaseIrreversibly inhibits the thioesterase domain of FAS. Also a potent inhibitor of pancreatic lipase.[7][12]Synthetic (β-lactone)Not a classic competitive inhibitor; acts as a tight-binding irreversible inhibitor.[12]Synthetic derivative of Lipstatin
TVB-2640 (Denifanstat) Fatty Acid Synthase (FAS)Potent and selective, orally bioavailable inhibitor of FAS.[1][9][13]Small MoleculeNot explicitly found as a direct IC50 value in the provided results. Clinical trial data shows significant reduction in liver fat at doses of 25mg and 50mg.[9][13]Synthetic

Signaling Pathways and Cellular Effects

The inhibition of lipid synthesis at different points in the pathway leads to distinct downstream cellular effects and modulation of various signaling pathways.

This compound and DGAT Inhibition

Inhibition of DGAT by this compound directly impacts triglyceride storage and lipid droplet formation.[9] Emerging evidence suggests that DGAT inhibition can lead to cellular stress and modulate signaling pathways involved in cancer cell proliferation and survival. For instance, DGAT1 inhibition has been shown to suppress tumor growth by increasing reactive oxygen species (ROS) production and can modulate the Wnt/β-catenin signaling pathway.[14][15]

DGAT_Inhibition_Pathway Amidepsine_A This compound DGAT DGAT Amidepsine_A->DGAT Inhibits Triglycerides Triglycerides DGAT->Triglycerides ROS Increased ROS DGAT->ROS Leads to Wnt_Beta_Catenin Wnt/β-catenin Pathway DGAT->Wnt_Beta_Catenin Modulates Diacylglycerol Diacylglycerol + Acyl-CoA Diacylglycerol->DGAT Lipid_Droplets Lipid Droplets Triglycerides->Lipid_Droplets Apoptosis Apoptosis ROS->Apoptosis Cell_Proliferation Decreased Cell Proliferation Wnt_Beta_Catenin->Cell_Proliferation FAS_Inhibition_Pathway FAS_Inhibitors Cerulenin, Orlistat, TVB-2640 FAS Fatty Acid Synthase (FAS) FAS_Inhibitors->FAS Inhibit Fatty_Acids Fatty Acids FAS->Fatty_Acids PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway FAS->PI3K_Akt_mTOR Downregulates AMPK AMPK Pathway FAS->AMPK Activates Apoptosis Apoptosis FAS->Apoptosis Induces Acetyl_CoA Acetyl-CoA + Malonyl-CoA Acetyl_CoA->FAS Cell_Growth Decreased Cell Growth & Proliferation PI3K_Akt_mTOR->Cell_Growth AMPK->Cell_Growth FAS_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mixture: - Purified FAS enzyme - Acetyl-CoA - NADPH - Buffer (e.g., potassium phosphate) Start->Prepare_Reaction_Mix Add_Inhibitor Add Test Inhibitor (e.g., Cerulenin, Orlistat, TVB-2640) or Vehicle Control Prepare_Reaction_Mix->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction by adding Malonyl-CoA Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor decrease in absorbance at 340 nm (NADPH oxidation) over time using a spectrophotometer Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate FAS Activity and % Inhibition Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End Lipid_Accumulation_Assay_Workflow Start Start Cell_Culture Culture cells (e.g., hepatocytes, adipocytes) in multi-well plates Start->Cell_Culture Treat_Cells Treat cells with Test Inhibitor (e.g., this compound) or Vehicle Control for a specified duration Cell_Culture->Treat_Cells Fix_Cells Fix cells with a suitable fixative (e.g., 4% paraformaldehyde) Treat_Cells->Fix_Cells Stain_Lipids Stain intracellular lipid droplets with Oil Red O solution Fix_Cells->Stain_Lipids Wash_Cells Wash cells to remove excess stain Stain_Lipids->Wash_Cells Visualize_Quantify Visualize lipid droplets by microscopy and/or quantify by extracting the dye and measuring absorbance Wash_Cells->Visualize_Quantify Analyze_Data Analyze and compare lipid accumulation between treated and control groups Visualize_Quantify->Analyze_Data End End Analyze_Data->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amidepsine A
Reactant of Route 2
Amidepsine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.